FAM hydrazide,5-isomer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H15ClN2O6 |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C21H14N2O6.ClH/c22-23-19(26)10-1-4-14-13(7-10)20(27)29-21(14)15-5-2-11(24)8-17(15)28-18-9-12(25)3-6-16(18)21;/h1-9,24-25H,22H2,(H,23,26);1H |
InChI Key |
MQTNYOYAGAAOGP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to FAM Hydrazide, 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAM hydrazide, 5-isomer, a derivative of fluorescein (B123965), is a highly valuable fluorescent probe in biological and chemical research. Its primary utility lies in its ability to selectively react with carbonyl compounds—specifically aldehydes and ketones—to form stable, highly fluorescent hydrazone adducts. This reactivity makes it an indispensable tool for the detection and quantification of molecules containing these functional groups, most notably in the labeling of glycoproteins and polysaccharides. This guide provides a comprehensive overview of the properties, applications, and detailed methodologies associated with the use of 5-FAM hydrazide.
Core Properties and Specifications
FAM hydrazide, 5-isomer, is the pure 5-carboxyfluorescein (B1664652) isomer functionalized with a hydrazide group. This specificity is crucial for applications requiring high purity and well-defined molecular characteristics.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅N₂ClO₆ | [1] |
| Molecular Weight | 426.81 g/mol | [1] |
| CAS Number | 2183440-64-2 | [2] |
| Appearance | Yellow solid | [1] |
| Purity | ≥95% | [3] |
| Solubility | Good in DMF, DMSO, and ethanol (B145695) | [1][3] |
| Excitation Maximum (λex) | 494 nm | [3] |
| Emission Maximum (λem) | 520 nm | [3] |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture. Can be transported at ambient temperature for up to 3 weeks. | [2] |
Reaction Mechanism and Signaling Pathway
The fundamental principle behind the application of FAM hydrazide is its reaction with a carbonyl group to form a stable hydrazone. This reaction is a condensation reaction that is spontaneous at a neutral or slightly acidic pH.[2]
The hydrazide moiety (-NHNH₂) of FAM hydrazide acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group (C=O) on the target molecule. This is followed by the elimination of a water molecule to form a covalent C=N bond, resulting in a stable hydrazone linkage. This reaction effectively restores the extended π-conjugation of the fluorescein fluorophore, leading to a significant increase in fluorescence intensity, often referred to as a "turn-on" fluorescent signal.
Caption: Reaction of FAM Hydrazide with a carbonyl group to form a fluorescent hydrazone.
Experimental Protocols
Synthesis of 5-Carboxyfluorescein Hydrazide
While commercially available, understanding the synthesis of 5-FAM hydrazide can be beneficial. The general approach involves the reaction of 5-carboxyfluorescein with hydrazine (B178648) hydrate (B1144303).
Materials:
-
5-Carboxyfluorescein
-
Hydrazine hydrate
-
Methanol (B129727) or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
Dissolve 5-carboxyfluorescein in methanol or ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours (e.g., 12 hours) at an elevated temperature (e.g., 80°C). The reaction can be monitored by thin-layer chromatography (TLC).[4]
-
After the reaction is complete, cool the solution to room temperature. A solid precipitate may form.
-
Pour the mixture into distilled water and extract the product with ethyl acetate.[4]
-
Combine the organic extracts and wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 5-carboxyfluorescein hydrazide.
Labeling of Glycoproteins with FAM Hydrazide, 5-Isomer
A primary application of FAM hydrazide is the labeling of glycoproteins. This process involves two key steps: the oxidation of the carbohydrate moieties to generate aldehydes, followed by the reaction with FAM hydrazide.
Part 1: Periodate (B1199274) Oxidation of Glycoproteins
This protocol is designed to generate aldehyde groups on the sugar residues of glycoproteins.
Materials:
-
Glycoprotein (B1211001) of interest (e.g., antibody)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Ethylene (B1197577) glycol or glycerol (B35011)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a solution of the glycoprotein at a concentration of 2-10 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[5]
-
Freshly prepare a 20-100 mM solution of sodium meta-periodate in the same buffer. Protect this solution from light.
-
Add the periodate solution to the glycoprotein solution to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.
-
Quench the reaction by adding ethylene glycol or glycerol to a final concentration of approximately 10 mM and incubate for 5-10 minutes at room temperature.
-
Immediately purify the oxidized glycoprotein from excess periodate and byproducts using a size-exclusion chromatography column equilibrated with 0.1 M sodium acetate buffer, pH 5.5.
Part 2: Conjugation of FAM Hydrazide to Oxidized Glycoprotein
Materials:
-
Oxidized glycoprotein from Part 1
-
FAM hydrazide, 5-isomer
-
Anhydrous DMSO or DMF
-
Phosphate buffered saline (PBS, pH 7.2-7.4) or a buffer with a pH between 6.0 and 7.4.
Procedure:
-
Prepare a stock solution of FAM hydrazide, 5-isomer at a concentration of 10-50 mM in anhydrous DMSO or DMF.
-
Adjust the pH of the oxidized glycoprotein solution to 6.0-7.4 if necessary.
-
Add the FAM hydrazide stock solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 40-fold molar excess of the dye is recommended.[1]
-
Incubate the reaction for 2 hours to overnight at room temperature with gentle stirring, protected from light.
-
Purify the FAM-labeled glycoprotein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS or a suitable storage buffer. The first colored fractions will contain the labeled protein.[5]
Caption: Workflow for labeling glycoproteins with FAM Hydrazide, 5-Isomer.
Characterization of the Labeled Glycoprotein
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein Where:
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.1-0.3 for fluorescein derivatives).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = A₄₉₄ / ε_dye Where ε_dye is 75,000 M⁻¹cm⁻¹.
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
Purity and Integrity Analysis: The purity and integrity of the labeled glycoprotein can be assessed using SDS-PAGE. The labeled protein should migrate at a similar molecular weight to the unlabeled protein, and the fluorescence can be visualized using a gel imager with the appropriate excitation and emission filters.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | 1. Inefficient oxidation. 2. Inefficient conjugation. 3. Over-labeling leading to self-quenching. | 1. Ensure the periodate solution is fresh and the pH for oxidation is correct. 2. Optimize the pH for the conjugation reaction (6.0-7.4). Ensure the FAM hydrazide is not degraded. 3. Reduce the molar excess of FAM hydrazide in the conjugation reaction. |
| Protein Precipitation | 1. Over-labeling. 2. Inappropriate buffer conditions. | 1. Decrease the dye-to-protein ratio. 2. Ensure the buffer pH is not close to the isoelectric point of the protein. Maintain adequate ionic strength. |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Improve the purification step. Use a longer size-exclusion column or perform dialysis with multiple buffer changes. |
Applications in Research and Drug Development
-
Glycoprotein analysis: Fluorescently labeling glycoproteins allows for their detection and quantification in complex biological samples, such as in cell lysates or on cell surfaces.
-
Cellular Imaging: FAM-labeled glycoproteins can be used to visualize their localization and trafficking within cells using fluorescence microscopy.
-
Flow Cytometry: Labeled antibodies can be used to identify and sort cells based on the expression of specific cell surface glycoproteins.
-
Drug Delivery: Fluorescently tagged polysaccharides and glycoproteins can be used to study their uptake and distribution in drug delivery systems.
-
High-Throughput Screening: The "turn-on" nature of the fluorescence upon reaction can be exploited in assays to screen for inhibitors or modulators of enzymes that produce or consume aldehydes or ketones.
References
An In-depth Technical Guide to FAM Hydrazide 5-Isomer: Chemical Properties and Applications
For researchers, scientists, and professionals engaged in drug development and bioconjugation, FAM hydrazide, 5-isomer, stands out as a critical fluorescent probe. Its utility in labeling and detecting carbonyl-containing molecules makes it an indispensable tool in studying biomolecular structures and functions. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and a visual representation of its experimental workflow.
Core Chemical and Physical Properties
5-FAM hydrazide, also known as 5-Carboxyfluorescein hydrazide, is a derivative of the widely used fluorescent dye, fluorescein. The hydrazide functional group provides a reactive moiety for the covalent labeling of aldehydes and ketones, forming a stable hydrazone linkage. This reaction is particularly useful for the fluorescent tagging of biomolecules such as glycoproteins, polysaccharides, and antibodies after periodate (B1199274) oxidation of their carbohydrate components.
The key chemical and physical properties of FAM hydrazide 5-isomer are summarized in the table below, providing a quick reference for experimental design and application.
| Property | Value | References |
| Molecular Formula | C₂₁H₁₅ClN₂O₆ | [1][2][3] |
| Molecular Weight | 426.81 g/mol | [1][2][4] |
| CAS Number | 2183440-64-2 | [1][2][4] |
| Appearance | Yellow solid | [1][4] |
| Purity | ≥95% | [2][3][4] |
| Solubility | Soluble in DMF, DMSO, and ethanol. | [1][2][4] |
| Excitation Maximum (λex) | 494 nm | [2][4] |
| Emission Maximum (λem) | 520 nm | [2][4] |
| Molar Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ | [2][4] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [2][4] |
Experimental Protocols
The primary application of 5-FAM hydrazide involves the labeling of carbonyl groups, which can be naturally present in a target molecule or introduced through chemical modification, most commonly through the oxidation of vicinal diols in carbohydrates.
Protocol 1: Labeling of Glycoproteins via Periodate Oxidation
This protocol outlines the steps for the fluorescent labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, followed by reaction with 5-FAM hydrazide.[4][5]
| Step | Procedure | Details |
| 1. Oxidation | Prepare a 20 mM solution of sodium meta-periodate (NaIO₄) in 0.1 M sodium acetate (B1210297) buffer (pH 5.5). Mix equal volumes of the protein solution (e.g., 5 mg/mL in the same buffer) and the periodate solution. Incubate for 5 minutes at room temperature. | The periodate cleaves the vicinal diols on the sugar residues to form aldehydes.[4] |
| 2. Quenching & Purification | Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10 mM and incubate for 5 minutes at room temperature.[5] Remove excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).[4] | This step is crucial to prevent side reactions with the hydrazide. |
| 3. Labeling | Prepare a 50 mM stock solution of 5-FAM hydrazide in DMSO. Add the hydrazide solution to the purified, oxidized protein solution (e.g., 200 µL of hydrazide solution to 2 mL of protein solution). Incubate for 2 hours at room temperature, protected from light. | The hydrazide reacts with the newly formed aldehydes to create a stable hydrazone bond.[4] The reaction is most efficient at a pH of around 6.0.[5] |
| 4. Purification of Labeled Protein | Purify the fluorescently labeled protein from excess, unreacted 5-FAM hydrazide using gel filtration (e.g., Sephadex G-25) or dialysis. | This ensures that the measured fluorescence is solely from the conjugated dye. |
Protocol 2: General Reaction with Aldehydes and Ketones
This protocol provides a general framework for reacting 5-FAM hydrazide with molecules already containing an aldehyde or ketone group.
| Step | Procedure | Details |
| 1. Solubilization | Dissolve the carbonyl-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[1] | The pH can be adjusted between 5.0 and 7.4 to optimize the reaction.[5] |
| 2. Reagent Preparation | Prepare a stock solution of 5-FAM hydrazide in an organic solvent like DMSO (e.g., 10-50 mM).[1][4] | Using a concentrated stock minimizes the amount of organic solvent in the final reaction mixture. |
| 3. Reaction | Add the 5-FAM hydrazide stock solution to the solution of the carbonyl-containing molecule. The molar ratio of hydrazide to carbonyl will depend on the specific application and may require optimization. Incubate the reaction mixture at room temperature for 2-3 hours, protected from light.[5] | The reaction proceeds spontaneously at near-neutral pH to form a stable hydrazone.[6] |
| 4. Analysis/Purification | The formation of the fluorescently labeled product can be monitored by techniques such as fluorescence spectroscopy or HPLC.[1] If necessary, the labeled product can be purified from unreacted starting materials using appropriate chromatographic methods. | Purification ensures the removal of any free dye that could interfere with downstream applications. |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for labeling a glycoprotein (B1211001) with 5-FAM hydrazide, from the initial oxidation step to the final purified product.
This in-depth guide provides the essential information for the effective use of FAM hydrazide 5-isomer in research and development. By understanding its chemical properties and adhering to detailed experimental protocols, scientists can confidently apply this versatile fluorescent probe in their studies of biomolecular systems.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
An In-depth Technical Guide to the Mechanism of Action of FAM Hydrazide, 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) hydrazide, 5-isomer (5-FAM hydrazide) is a carbonyl-reactive fluorescent probe widely utilized in biological and chemical research for the sensitive detection and labeling of aldehydes and ketones.[1] Its core utility lies in the covalent modification of biomolecules, particularly glycoproteins, enabling their visualization and tracking in various biological assays. This technical guide provides a comprehensive overview of the mechanism of action of 5-FAM hydrazide, detailing the underlying chemistry, experimental protocols for its application, and the photophysical properties of the resulting conjugates.
Core Mechanism of Action: Hydrazone Formation
The primary mechanism of action of FAM hydrazide, 5-isomer involves the reaction of its hydrazide moiety (-NHNH₂) with a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone bond.[2][3] This condensation reaction is spontaneous and typically proceeds efficiently at a slightly acidic to neutral pH.[2]
Aldehydes are generally more reactive towards hydrazides than ketones due to lower steric hindrance and greater electrophilicity of the carbonyl carbon.[4] The formation of the C=N double bond in the hydrazone results in a conjugated system that restores the fluorescence of the fluorescein dye.[1]
Caption: Reaction of 5-FAM Hydrazide with a carbonyl group.
Application in Glycoprotein (B1211001) Labeling
A prominent application of 5-FAM hydrazide is the fluorescent labeling of glycoproteins. Since native glycoproteins do not typically contain accessible aldehyde or ketone groups, a two-step process is employed:
-
Oxidation: The vicinal diols present in the sugar residues (e.g., sialic acids) of the glycoprotein are oxidized using a mild oxidizing agent, most commonly sodium periodate (B1199274) (NaIO₄).[2][5] This oxidation cleaves the C-C bond of the diol and generates two reactive aldehyde groups.[5]
-
Coupling: The newly formed aldehydes on the glycoprotein readily react with 5-FAM hydrazide to form stable, fluorescent hydrazone linkages.[5] This site-selective labeling strategy is particularly advantageous for antibodies, as the glycosylation sites are often located in the Fc region, distant from the antigen-binding sites, thus preserving the protein's biological activity.[5]
Caption: Workflow for labeling glycoproteins with 5-FAM hydrazide.
Quantitative Data
Photophysical Properties of 5-FAM Hydrazide
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~494 nm | [2] |
| Emission Maximum (λem) | ~520 nm | [2] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [2] |
Reaction Kinetics and Stability
Quantitative data on the reaction kinetics of 5-FAM hydrazide with specific aldehydes are not extensively available in the public domain. However, the reaction rate is influenced by several factors:
-
pH: The formation of hydrazones is generally favored at a slightly acidic pH (around 5-6). However, the fluorescence of fluorescein is pH-sensitive and is higher in the slightly alkaline range (pH 7.4–8.0).[6] Therefore, the optimal pH for labeling is often a compromise.
-
Temperature: While the conjugates are reported to dissociate readily at room temperature, they are fairly stable at 0°C.[2][3]
-
Reactant Concentrations: A 10- to 50-fold molar excess of the dye to the protein is a common starting point for efficient labeling.[5]
The hydrazone bond is described as "stable" or "semi-permanent".[2][7] It is susceptible to hydrolysis, particularly under acidic conditions.[6] For optimal stability of the conjugate, maintaining a pH between 7.4 and 8.0 is recommended.[6]
Experimental Protocols
The following is a general protocol for the labeling of glycoproteins with 5-FAM hydrazide. Optimization for specific glycoproteins and applications may be required.
Materials
-
Purified Glycoprotein (e.g., antibody)
-
5-FAM Hydrazide
-
Sodium Periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[5]
-
Anhydrous DMSO or DMF for dissolving 5-FAM hydrazide
-
Purification Column (e.g., Sephadex G-25)[5]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Experimental Workflow
Caption: Detailed experimental workflow for glycoprotein labeling.
Step-by-Step Procedure
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh solution of sodium periodate in the Reaction Buffer (e.g., 20 mM).
-
Add the sodium periodate solution to the glycoprotein solution and incubate for 20-30 minutes at room temperature, protected from light.
-
Remove the excess sodium periodate by desalting using a spin column or dialysis against the Reaction Buffer.
-
-
Coupling with 5-FAM Hydrazide:
-
Prepare a stock solution of 5-FAM hydrazide (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
Add the 5-FAM hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye is recommended.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled Glycoprotein:
-
Remove the unconjugated 5-FAM hydrazide by gel filtration using a Sephadex G-25 column equilibrated with PBS, pH 7.4.[5]
-
Collect the fractions containing the fluorescently labeled glycoprotein. The labeled protein can be detected by its absorbance at 280 nm and the FAM fluorescence at ~494 nm.
-
Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.
-
Conclusion
5-FAM hydrazide, 5-isomer, is a powerful tool for the fluorescent labeling of carbonyl-containing molecules, with a particularly valuable application in the site-selective modification of glycoproteins. Its mechanism of action, centered on the formation of a stable hydrazone bond, provides a reliable method for introducing a bright and photostable fluorescent reporter. By understanding the underlying chemistry and optimizing the experimental conditions, researchers can effectively utilize 5-FAM hydrazide to gain insights into the biological roles and dynamics of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to FAM Hydrazide 5-Isomer Fluorescence for Researchers, Scientists, and Drug Development Professionals
An exploration of the core principles, practical applications, and experimental considerations of 5-Carboxyfluorescein (FAM) Hydrazide, 5-Isomer, a versatile fluorescent probe for the detection and analysis of biomolecules.
Introduction
5-Carboxyfluorescein (FAM) hydrazide, 5-isomer, is a derivative of the widely utilized fluorescein (B123965) dye, engineered for the specific labeling of molecules containing aldehyde or ketone functionalities. This technical guide provides a comprehensive overview of its fluorescence properties, detailed experimental protocols for its application, and the underlying chemical principles governing its utility in biological research and drug development. FAM hydrazide is particularly valuable for the fluorescent tagging of glycoproteins, antibodies, and other biomolecules where site-specific labeling is crucial for maintaining biological activity.
Core Principles of FAM Hydrazide Fluorescence
FAM hydrazide, 5-isomer, exhibits the characteristic bright green fluorescence of its parent molecule, fluorescein. The fluorescence is subject to environmental factors, most notably pH, with optimal emission occurring in slightly alkaline conditions. The hydrazide functional group allows for the covalent attachment of the fluorophore to carbonyl groups through the formation of a stable hydrazone bond.[1][2]
Spectral and Physicochemical Properties
A summary of the key quantitative data for FAM hydrazide, 5-isomer, is presented below, providing a basis for experimental design and instrumentation setup.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~494 nm | [3][4] |
| Emission Maximum (λem) | ~520 nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [3][4] |
| Molecular Weight | ~426.8 g/mol | [3] |
| Solubility | Soluble in DMSO, DMF, and ethanol | [3][4] |
Experimental Protocols
The primary application of FAM hydrazide, 5-isomer, is the labeling of biomolecules containing or modified to contain aldehyde or ketone groups. A common application is the labeling of glycoproteins, where the carbohydrate moieties can be oxidized to generate reactive aldehydes.
Glycoprotein (B1211001) Labeling Protocol
This protocol outlines the steps for the fluorescent labeling of a glycoprotein, such as an antibody, using FAM hydrazide, 5-isomer.
Materials:
-
Glycoprotein (e.g., purified antibody)
-
FAM hydrazide, 5-isomer
-
Sodium periodate (B1199274) (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Ethylene glycol or glycerol
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Oxidation of the Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of sodium periodate in the Reaction Buffer at a concentration of 20-50 mM.
-
Add the sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30-60 minutes at room temperature.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.
-
Remove excess periodate and quenching reagent by buffer exchange into the Reaction Buffer using a desalting column.
-
-
Labeling with FAM Hydrazide, 5-Isomer:
-
Prepare a stock solution of FAM hydrazide, 5-isomer, in anhydrous DMSO at a concentration of 10-50 mM.
-
Add a 50- to 100-fold molar excess of the FAM hydrazide stock solution to the oxidized glycoprotein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle mixing.
-
-
Purification of the Labeled Glycoprotein:
-
Remove unreacted FAM hydrazide by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled glycoprotein, which can be identified by their yellow color and by monitoring the absorbance at 280 nm (protein) and 494 nm (FAM dye).
-
Pool the fractions containing the purified conjugate.
-
-
Storage:
-
Store the labeled glycoprotein at 4°C in the dark. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.
-
Visualizing Methodologies and Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical reaction and a typical experimental workflow involving FAM hydrazide, 5-isomer.
Conclusion
FAM hydrazide, 5-isomer, is a robust and highly efficient fluorescent probe for the labeling of aldehydes and ketones on biomolecules. Its bright fluorescence, high quantum yield, and the stability of the resulting hydrazone linkage make it an invaluable tool for a wide range of applications in cell biology, immunology, and drug discovery. The provided protocols and diagrams serve as a foundation for researchers to effectively utilize this versatile fluorophore in their experimental endeavors.
References
An In-Depth Technical Guide to FAM Hydrazide, 5-Isomer
For researchers, scientists, and professionals in drug development, 5-Carboxyfluorescein hydrazide (FAM hydrazide, 5-isomer) stands as a crucial tool for fluorescently labeling molecules. This guide provides a comprehensive overview of its properties, reaction mechanisms, and detailed protocols for its application, enabling precise and efficient conjugation to biomolecules for a wide array of analytical techniques.
Core Concepts: The Chemistry of Carbonyl Labeling
FAM hydrazide, 5-isomer, is a derivative of the bright green fluorescent dye fluorescein.[1][2] It is specifically designed to be a "carbonyl-reactive" probe, meaning it readily and selectively reacts with molecules containing aldehyde or ketone groups.[1][3] The key to this reactivity lies in its hydrazide functional group (-NHNH₂).
The fundamental reaction involves the nucleophilic addition of the hydrazide to a carbonyl group, forming a stable hydrazone bond.[4][5] This reaction is spontaneous and efficient at or near neutral pH.[1][2][6]
A primary application of this chemistry is the labeling of glycoproteins, such as antibodies, and polysaccharides.[1][2][6] These biomolecules often do not naturally possess accessible aldehyde or ketone groups. However, carbonyl groups can be readily and gently introduced by the oxidation of vicinal diols (adjacent -OH groups) present in their carbohydrate moieties.[1][2][7] This is typically achieved using sodium periodate (B1199274) (NaIO₄), which cleaves the bond between the diols to create two reactive aldehyde groups.[1][7][8] This site-selective labeling strategy is particularly advantageous for antibodies, as the glycosylation sites are often located in the Fc region, far from the antigen-binding sites, thus preserving the antibody's biological activity.[8][9]
Physicochemical and Spectroscopic Properties
The utility of 5-FAM hydrazide as a fluorescent probe is defined by its distinct chemical and photophysical characteristics. These properties are summarized below, providing the critical data needed for experimental design and analysis.
| Property | Value | Citations |
| Molecular Formula | C₂₁H₁₅ClN₂O₆ | [4][6][10] |
| Molecular Weight | ~426.8 g/mol | [4][6] |
| CAS Number | 2183440-64-2 | [1][4][6] |
| Purity | ≥95% | [4][6][10] |
| Excitation Maximum (λex) | ~494 nm | [4][6] |
| Emission Maximum (λem) | ~520 nm | [4][6] |
| Molar Extinction Coeff. (ε) | ~75,000 cm⁻¹M⁻¹ | [4][6][10] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [4][6][10] |
| Solubility | Soluble in DMSO, DMF, ethanol | [4][6] |
| Appearance | Yellow solid | [6] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][4] Can be transported at room temperature for up to 3 weeks.[1] | [1][4] |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the core chemical reaction and the typical experimental workflow for labeling a glycoprotein (B1211001) with 5-FAM hydrazide.
Caption: Reaction of 5-FAM hydrazide with a carbonyl group to form a stable hydrazone.
Caption: Experimental workflow for labeling glycoproteins with 5-FAM hydrazide.
Detailed Experimental Protocol: Glycoprotein Labeling
This protocol provides a general guideline for the fluorescent labeling of glycoproteins, such as antibodies, using 5-FAM hydrazide. Optimization may be required for specific proteins.
Materials and Reagents:
-
Purified Glycoprotein (e.g., IgG antibody)
-
5-FAM Hydrazide
-
Sodium Periodate (NaIO₄)
-
Quenching Solution: Ethylene Glycol[8]
-
Anhydrous DMSO
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)[8]
-
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
Step 1: Oxidation of Glycoprotein (Aldehyde Generation)
-
Prepare the glycoprotein by dissolving it in the Reaction Buffer to a final concentration of 5-10 mg/mL.[8]
-
Freshly prepare a Sodium Periodate solution (e.g., 20-100 mM in Reaction Buffer).[8][9] This solution should be used immediately.
-
Add the periodate solution to the glycoprotein solution. A final periodate concentration of 10-20 mM is a common starting point.[8]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[8][11] For more sensitive proteins, the reaction can be performed on ice to slow the rate.[8]
-
Quench the oxidation by adding ethylene glycol to a final concentration of 10-20 mM to consume any remaining periodate.[8] Incubate for 5-10 minutes.
-
To remove excess periodate and byproducts, perform buffer exchange into fresh Reaction Buffer (pH 5.5) using a desalting column or dialysis.[9]
Step 2: Coupling with 5-FAM Hydrazide
-
Prepare a stock solution of 5-FAM hydrazide (e.g., 10-50 mM) in anhydrous DMSO.[8][9]
-
Add the 5-FAM hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of dye to protein is a typical starting point for optimization.[8]
-
Incubate the mixture for 1-2 hours at room temperature, protected from light.[9] The reaction forms a stable hydrazone bond.[8]
Step 3: Purification of the Labeled Glycoprotein
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS, pH 7.4.[8]
-
Apply the reaction mixture from Step 2 to the top of the column.
-
Elute the column with PBS. The labeled glycoprotein, which is larger, will elute first as a yellow-colored fraction. The smaller, unconjugated dye will be retained longer and elute later.
-
Monitor the elution by collecting fractions and measuring absorbance at 280 nm (for protein) and ~494 nm (for FAM dye).[8]
-
Pool the fractions containing the labeled protein.
Step 4: Storage
-
Store the purified, labeled glycoprotein at 4°C, protected from light.[8]
-
For long-term storage, the conjugate can be aliquoted and stored at -20°C or -80°C.[8] The addition of a stabilizer like bovine serum albumin (BSA) may be considered.
Applications in Research and Development
The stable and bright fluorescence of 5-FAM hydrazide-labeled molecules makes them suitable for a variety of downstream applications, including:
-
Fluorescence Microscopy: Visualizing the localization of labeled glycoproteins on or within cells.
-
Flow Cytometry: Quantifying cell populations based on the binding of fluorescently labeled antibodies to cell surface markers.[8]
-
Immunoassays: Developing sensitive detection methods, such as fluorescent ELISAs.
-
SDS-PAGE Analysis: Detecting glycoproteins in gels after electrophoretic separation.[8]
By providing a robust method for covalently attaching a bright and stable fluorophore, 5-FAM hydrazide, 5-isomer, remains an indispensable reagent for researchers exploring the complex world of glycobiology and beyond.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. FAM hydrazide, 5-isomer (A270214) | Antibodies.com [antibodies.com]
- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. FAM hydrazide, 5-isomer F595960 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 11. docs.aatbio.com [docs.aatbio.com]
principle of FAM hydrazide labeling
An In-depth Technical Guide to the Principle of FAM Hydrazide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique for elucidating biological structures, functions, and pathways. Among the array of fluorescent probes, 5-Carboxyfluorescein (FAM) hydrazide has emerged as a valuable tool for the specific covalent labeling of molecules containing aldehyde or ketone functionalities. This guide provides a comprehensive overview of the core principles of FAM hydrazide labeling, focusing on its application in conjugating glycoproteins. It details the underlying chemistry, experimental protocols, and quantitative data relevant to researchers in life sciences and drug development.
Core Principle: Hydrazone Bond Formation
The fundamental lies in the chemical reaction between a hydrazide group (-NHNH₂) and a carbonyl group (an aldehyde or ketone). This condensation reaction forms a stable covalent bond known as a hydrazone.[1][2] The reaction is spontaneous and efficient at a slightly acidic pH (around 5.5), and the resulting hydrazone bond is very stable.[1][3]
This labeling strategy is particularly effective for biomolecules that either naturally contain carbonyl groups or can be chemically modified to present them. A primary application is the labeling of glycoproteins, which do not typically have free aldehydes but can be induced to form them through a specific oxidation step.[1][3][4]
Site-Specific Labeling of Glycoproteins
The most common application of FAM hydrazide labeling is the site-specific modification of glycoproteins, such as antibodies.[1][3] The strategy involves two key steps:
-
Oxidation: The carbohydrate moieties of the glycoprotein (B1211001), specifically the cis-diol groups within sugar residues like sialic acid, are gently oxidized using sodium periodate (B1199274) (NaIO₄).[5][6][7] This mild oxidation cleaves the bond between adjacent hydroxyl groups, converting them into reactive aldehyde groups.[3][7] This step is highly selective for glycans and does not typically affect the protein backbone. For antibodies, this is particularly advantageous as glycosylation sites are often located in the Fc region, far from the antigen-binding (Fab) regions, thus preserving the antibody's biological activity.[3][7]
-
Coupling: The newly generated aldehyde groups on the glycoprotein readily react with the hydrazide group of FAM hydrazide, forming a stable hydrazone linkage and covalently attaching the bright fluorescein (B123965) dye.[1][7]
This chemoenzymatic approach allows for highly specific and controlled labeling of the glycosylated portions of a protein.
Quantitative and Spectroscopic Data
The selection of a fluorophore is critical for experimental success. 5-FAM (5-Carboxyfluorescein) is a derivative of fluorescein, one of the most common fluorescent dyes, known for its high absorptivity and excellent fluorescence quantum yield.[8] Its spectral properties are well-suited for standard fluorescence microscopy and flow cytometry, as its excitation maximum closely aligns with the 488 nm spectral line of common argon-ion lasers.[8][9]
Table 1: Spectroscopic Properties of 5-FAM (Fluorescein) Derivatives
| Property | Value | Conditions | Source(s) |
| Excitation Maximum (λex) | 492 nm | pH 9.0 | [9][10] |
| 494 nm | - | [11] | |
| 492 nm | 0.1 M Tris, pH 8.0 | [12] | |
| Emission Maximum (λem) | 514 nm | pH 9.0 | [9][10] |
| 519 nm | - | [11] | |
| 517 nm | 0.1 M Tris, pH 8.0 | [12] | |
| Molar Extinction Coefficient | 75,000 cm⁻¹M⁻¹ | - | [13] |
| Fluorescence Quantum Yield | 0.90 | - | [13] |
| Molecular Weight | 376.32 g/mol | - | [11][12] |
Diagrams of Key Processes
Visualizing the chemical reaction and experimental workflow is essential for understanding the labeling process.
Chemical Reaction Mechanism
The diagram below illustrates the two-stage process for labeling a glycoprotein. First, a cis-diol on a sugar residue is oxidized by periodate to form two aldehyde groups. Second, FAM hydrazide reacts with one of these aldehydes to form a stable hydrazone bond.
Caption: Chemical principle of glycoprotein labeling with FAM hydrazide.
General Experimental Workflow
The following flowchart outlines the complete experimental procedure, from initial sample preparation to the final purification of the labeled glycoprotein.
Caption: Experimental workflow for FAM hydrazide labeling of glycoproteins.
Detailed Experimental Protocol
This section provides a generalized, yet detailed, protocol for the labeling of a glycoprotein (e.g., an antibody) with FAM hydrazide. Optimization may be required for specific proteins and applications.
Materials and Reagents:
-
Purified Glycoprotein (e.g., IgG)
-
FAM Hydrazide
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: Ethylene Glycol[7]
-
Purification/Desalting Column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Table 2: Typical Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 5-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | 0.1 M Sodium Acetate | The pH of 5.5 is optimal for hydrazone formation.[3] |
| Periodate Concentration | 2-10 mM (final) | Prepare fresh. Higher concentrations can lead to over-oxidation. |
| Oxidation Time | 10-30 minutes | Can be performed on ice to slow the reaction rate.[7] |
| FAM Hydrazide Molar Excess | 10- to 50-fold | Molar ratio of dye to protein. |
| Coupling Time | 1-2 hours | At room temperature, protected from light.[3][7] |
Step 1: Oxidation of Glycoprotein
-
Prepare Protein Solution: Dissolve the glycoprotein in 0.1 M Sodium Acetate buffer (pH 5.5) to a final concentration of 5-10 mg/mL.[3][7]
-
Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium periodate in the same reaction buffer.[3] This solution should be protected from light.
-
Initiate Oxidation: Add the periodate solution to the protein solution. For example, add 1 volume of 20 mM periodate to 1 volume of 10 mg/mL protein solution (for a final periodate concentration of 10 mM).[3]
-
Incubate: Incubate the reaction for 15-30 minutes at room temperature or on ice.[7] The reaction should be carried out in the dark to prevent degradation of the periodate.
-
Quench Reaction: Stop the oxidation by adding ethylene glycol to a final concentration of 10-20 mM.[7] This will consume any unreacted periodate.
-
Purify (Recommended): Remove excess periodate and byproducts by passing the solution through a desalting column (e.g., G-25) pre-equilibrated with 0.1 M Sodium Acetate buffer, pH 5.5.[3][7] This ensures the subsequent coupling reaction is not inhibited.
Step 2: Coupling with FAM Hydrazide
-
Prepare Dye Stock Solution: Dissolve the FAM hydrazide powder in anhydrous DMSO to create a 10-50 mM stock solution.[3][7]
-
Initiate Coupling: Add the required volume of the FAM hydrazide stock solution to the purified, oxidized glycoprotein solution. A 20-fold molar excess of dye to protein is a common starting point.[7]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, ensuring it is protected from light.[3][7]
Step 3: Purification of Labeled Glycoprotein
-
Prepare Column: Equilibrate a gel filtration or desalting column (e.g., Sephadex G-25) with a suitable storage buffer like PBS, pH 7.4.[7]
-
Separate Conjugate: Apply the reaction mixture to the top of the column. The labeled protein will elute first as a yellow-colored band, while the smaller, unconjugated FAM hydrazide molecules will be retained longer and elute later.
-
Collect Fractions: Collect the fractions corresponding to the labeled protein. The elution can be monitored by measuring absorbance at 280 nm (for protein) and ~494 nm (for FAM).[7]
-
Store: Store the purified, labeled glycoprotein at 4°C for short-term use or at -20°C for long-term storage, always protected from light.[7]
Conclusion
FAM hydrazide labeling is a robust and specific method for conjugating a bright, well-characterized fluorophore to molecules containing carbonyl groups. Its application to glycoproteins via periodate oxidation offers a powerful tool for researchers to create fluorescently labeled antibodies and other glycosylated proteins while preserving their biological function. By understanding the core chemical principles and following a detailed experimental protocol, scientists can effectively utilize this technique for a wide range of applications in cell biology, immunology, and drug discovery.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-Carboxyfluorescein (5-FAM) [chembk.com]
- 9. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 10. biotium.com [biotium.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. 5(6)-Carboxyfluorescein Fluorescent Tracer [sigmaaldrich.com]
- 13. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]
FAM Hydrazide 5-Isomer: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAM (fluorescein) hydrazide, 5-isomer, is a carbonyl-reactive fluorescent dye widely utilized for the labeling of biomolecules such as glycoproteins, polysaccharides, and antibodies.[1] Its utility in various biochemical assays and diagnostic applications hinges on its solubility in relevant solvent systems and its stability under experimental and storage conditions. This technical guide provides a comprehensive overview of the solubility and stability of FAM hydrazide 5-isomer, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.
Core Properties of FAM Hydrazide 5-Isomer
| Property | Value | Reference |
| Molecular Formula | C21H15ClN2O6 | [2] |
| Molecular Weight | 426.8 g/mol | [2] |
| CAS Number | 2183440-64-2 | [2] |
| Excitation Maximum (λex) | 494 nm | [2] |
| Emission Maximum (λem) | 520 nm | [2] |
| Appearance | Yellow/orange solid |
Section 1: Solubility
The solubility of FAM hydrazide 5-isomer is a critical parameter for its effective use in labeling reactions and analytical procedures. While specific quantitative data for the 5-isomer is not extensively published, information from suppliers and data for structurally similar fluorescein (B123965) derivatives provide valuable guidance.
Qualitative Solubility
FAM hydrazide 5-isomer is reported to have good solubility in several common organic solvents.[1][2]
| Solvent | Solubility |
| Ethanol | Good |
| Dimethylformamide (DMF) | Good |
| Dimethyl sulfoxide (B87167) (DMSO) | Good |
Quantitative Solubility of Related Fluorescein Derivatives
Quantitative solubility data for 5(6)-carboxyfluorescein, a precursor to FAM hydrazide, offers a reasonable proxy for estimating the solubility of FAM hydrazide 5-isomer.
| Solvent | Solubility (mg/mL) |
| Ethanol | 5 |
| Dimethylformamide (DMF) | 1 |
| Dimethyl sulfoxide (DMSO) | 0.5 |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 |
Data for 5(6)-carboxyfluorescein, a structurally similar compound.
Note: For aqueous applications, it is recommended to first dissolve FAM hydrazide 5-isomer in a minimal amount of a water-miscible organic solvent like DMSO or DMF before dilution in the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.
Section 2: Stability
The stability of FAM hydrazide 5-isomer and its conjugates is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is crucial for obtaining reliable and reproducible results.
pH Stability
The fluorescence of the fluorescein moiety is highly pH-dependent. The hydrazone bond formed upon reaction with a carbonyl group is also susceptible to hydrolysis under certain pH conditions.
| pH Range | Effect on Fluorescence | Effect on Hydrazone Bond | Recommendations |
| Acidic (< 6.5) | Significantly diminished | Susceptible to hydrolysis | Avoid for prolonged periods. |
| Neutral (~7.4) | High | Relatively stable | Optimal for many biological applications. |
| Alkaline (> 8.0) | High | Stable | Can be used, but optimal fluorescence is generally achieved around pH 7.4-8.0. |
The reaction between FAM hydrazide and carbonyl groups to form a stable hydrazone is spontaneous at neutral pH.[1]
Temperature Stability
| Temperature | Condition | Recommendation |
| -20°C | Long-term storage (solid) | Recommended for optimal stability (up to 24 months in the dark, desiccated).[1] |
| Room Temperature | Short-term storage/transportation | Stable for up to 3 weeks.[1] |
| 37°C | Experimental conditions | Increased rate of hydrazone bond hydrolysis. Minimize incubation times. |
Photostability
Fluorescein and its derivatives are susceptible to photobleaching upon prolonged exposure to light, particularly high-intensity light sources.
| Condition | Effect | Recommendation |
| Intense Light/Sunlight | Rapid degradation | Avoid direct sunlight and intense light exposure. |
| Standard Laboratory Light | Gradual degradation | Store solutions and labeled samples in the dark. Use light protection during experiments. |
Section 3: Experimental Protocols
The following section provides detailed methodologies for assessing the solubility and stability of FAM hydrazide 5-isomer.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of FAM hydrazide 5-isomer in an aqueous buffer, such as Phosphate (B84403) Buffered Saline (PBS).
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1 mg) of FAM hydrazide 5-isomer.
-
Dissolve the solid in a known volume of a suitable organic solvent (e.g., 100 µL of DMSO) to create a concentrated stock solution.
-
-
Serial Dilution in Aqueous Buffer:
-
Prepare a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Equilibration:
-
Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2-4 hours) with gentle mixing.
-
-
Observation and Quantification:
-
Visually inspect each dilution for any signs of precipitation.
-
For a more quantitative measure, centrifuge the samples to pellet any undissolved solid.
-
Carefully remove the supernatant and measure its absorbance or fluorescence intensity.
-
The highest concentration that shows no precipitation and a linear increase in signal is considered the limit of solubility.
-
Protocol 2: Stability Assessment by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to assess the degradation of FAM hydrazide 5-isomer under various stress conditions.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of FAM hydrazide 5-isomer in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
-
Application of Stress Conditions:
-
Acidic/Basic Hydrolysis: Dilute the stock solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate at a controlled temperature (e.g., 40-60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 494 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation by the decrease in the peak area of the parent compound.
-
Identify and quantify any major degradation products.
-
Signaling and Reaction Pathway
The primary application of FAM hydrazide 5-isomer involves its reaction with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage.
Conclusion
This technical guide provides essential information on the solubility and stability of FAM hydrazide 5-isomer. While quantitative solubility data is limited for this specific isomer, the provided information on related compounds and qualitative assessments offers a strong foundation for its use. Adherence to the recommended storage and experimental conditions, particularly regarding pH, temperature, and light exposure, is critical for achieving optimal performance and reproducible results in labeling and detection applications. The experimental protocols outlined herein provide a framework for researchers to further characterize the behavior of FAM hydrazide 5-isomer in their specific experimental setups.
References
An In-depth Technical Guide to FAM Hydrazide 5-Isomer (CAS 2183440-64-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
FAM hydrazide, 5-isomer, identified by CAS number 2183440-64-2, is a specialized fluorescent probe derived from fluorescein (B123965). "FAM" is an abbreviation for carboxyfluorescein, and this derivative is functionalized with a hydrazide group, rendering it reactive towards carbonyl compounds such as aldehydes and ketones.[1][2][3] Its principal application lies in the sensitive detection and quantification of biomolecules, particularly in the context of glycobiology and the study of oxidative stress. The pure 5-isomer configuration ensures consistency in labeling and detection experiments. This guide provides a comprehensive overview of its technical specifications, experimental applications, and the underlying chemical principles of its utility.
Core Compound Specifications
FAM hydrazide, 5-isomer is a yellow solid, soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2] It is a member of the fluorescein family of dyes, known for their bright green fluorescence. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2183440-64-2 | [1][2] |
| Molecular Formula | C₂₁H₁₅ClN₂O₆ | [2] |
| Molecular Weight | 426.81 g/mol | [2] |
| Purity | ≥95% | [2] |
| Excitation Maximum (λex) | 494 nm | [2] |
| Emission Maximum (λem) | 520 nm | [2] |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [2] |
| Storage Conditions | -20°C, protected from light, desiccated | [1][2] |
Chemical Reactivity and Detection Principle
The utility of FAM hydrazide, 5-isomer as a fluorescent probe is centered on the reactivity of its hydrazide moiety (-NHNH₂) with carbonyl groups. This reaction, a nucleophilic addition-elimination, forms a stable hydrazone bond.[4] Aldehydes are generally more reactive towards hydrazides than ketones due to lower steric hindrance and greater electrophilicity.[5] The formation of the fluorescent hydrazone allows for the sensitive detection of molecules containing or modified to contain aldehyde or ketone functionalities.[6]
Experimental Protocols
While a specific synthesis protocol for the 5-isomer of FAM hydrazide is proprietary, the general synthesis of fluorescein hydrazide involves the reaction of fluorescein with hydrazine.[7] The precursor, 5-carboxyfluorescein, can be synthesized through the condensation of resorcinol (B1680541) with 4-carboxyphthalic anhydride.[8]
The primary application of FAM hydrazide, 5-isomer is in the labeling of biomolecules. A common and powerful application is the fluorescent labeling of glycoproteins.
Protocol: Fluorescent Labeling of Glycoproteins
This protocol details the steps for labeling glycoproteins by first oxidizing their sialic acid residues to generate aldehyde groups, followed by conjugation with FAM hydrazide, 5-isomer.
Materials:
-
Glycoprotein (B1211001) sample
-
Sodium meta-periodate (NaIO₄)
-
FAM hydrazide, 5-isomer
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Purification column (e.g., gel filtration)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in the reaction buffer to a final concentration of 5 mg/mL.[9]
-
Oxidation:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the reaction buffer.[9]
-
Add an equal volume of the periodate (B1199274) solution to the glycoprotein solution.[9]
-
Incubate for 5 minutes at room temperature, protected from light. This reaction cleaves the vicinal diols of sialic acid residues to form aldehydes.[9]
-
-
Purification: Remove excess periodate by desalting or dialysis against the reaction buffer.[9]
-
FAM Hydrazide Preparation: Prepare a 50 mM stock solution of FAM hydrazide, 5-isomer in anhydrous DMSO.[9]
-
Labeling Reaction:
-
Add the FAM hydrazide stock solution to the oxidized glycoprotein solution. A typical molar ratio is a 10- to 20-fold molar excess of the dye.
-
Incubate for 2 hours at room temperature, protected from light.[9]
-
-
Final Purification: Purify the labeled glycoprotein from excess FAM hydrazide using gel filtration or dialysis.
Applications in Research and Drug Development
The ability of FAM hydrazide, 5-isomer to label carbonyl-containing molecules makes it a versatile tool in several research areas.
-
Glycobiology: As detailed in the protocol, it is extensively used for the detection and quantification of glycoproteins and polysaccharides after periodate oxidation.[1][2] This is crucial in understanding protein function, where glycosylation plays a key regulatory role.
-
Oxidative Stress Research: Oxidative stress can lead to the formation of carbonyl groups on proteins, a process known as protein carbonylation.[6] FAM hydrazide can be used to label these carbonylated proteins, serving as a biomarker for oxidative damage in cells and tissues.[10] This is highly relevant in the study of aging, neurodegenerative diseases, and other pathologies linked to oxidative stress.
-
Cell Imaging: Labeled biomolecules can be visualized in cells using fluorescence microscopy, allowing for the study of their localization and trafficking.[11]
While FAM hydrazide, 5-isomer does not directly participate in signaling pathways, it is instrumental in detecting key molecular events that are central to cellular signaling. For example, the detection of protein carbonylation can provide insights into redox signaling and cellular damage pathways.
Conclusion
FAM hydrazide, 5-isomer (CAS 2183440-64-2) is a high-purity, reactive fluorescent probe with well-defined spectral properties. Its utility is rooted in the specific and stable hydrazone bond formed with aldehydes and ketones. This makes it an invaluable tool for researchers in glycobiology and those studying the pathological effects of oxidative stress. The provided protocols and diagrams serve as a foundation for the effective application of this compound in a laboratory setting, enabling sensitive and reliable detection of carbonyl-containing biomolecules.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. FAM hydrazide, 5-isomer (A270214) | Antibodies.com [antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescein (FAM) Fluorophore Dye | AxisPharm [axispharm.com]
Optimal Storage of FAM Hydrazide, 5-Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling conditions for 5-Carboxyfluorescein hydrazide (FAM hydrazide, 5-isomer), a widely utilized fluorescent probe in biomedical research and drug development. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life.
Core Storage Recommendations
Proper storage is paramount to prevent the degradation of FAM hydrazide, 5-isomer. The compound is sensitive to light, temperature, and moisture. The consensus from major suppliers indicates that the solid form of the product should be stored under the following conditions.
Quantitative Storage Parameters
For optimal stability and longevity, specific environmental conditions should be maintained. The following table summarizes the key quantitative data for the storage of solid FAM hydrazide, 5-isomer.
| Parameter | Recommended Condition | Duration |
| Temperature | -20°C | Up to 24 months |
| Light Exposure | In the dark; avoid prolonged exposure to light | At all times |
| Moisture | Desiccated | At all times |
| Shipping/Transport | Room temperature | Up to 3 weeks |
Handling and Solution Preparation
Upon receipt, it is crucial to handle the compound appropriately to prevent degradation before its intended use. The following workflow outlines the best practices for handling and preparing solutions of FAM hydrazide, 5-isomer.
Solubility
FAM hydrazide, 5-isomer is reported to have good solubility in several common organic solvents. This information is crucial for the preparation of stock solutions for labeling reactions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Good |
| Dimethyl sulfoxide (B87167) (DMSO) | Good |
| Ethanol | Good |
It is recommended to use anhydrous solvents to minimize hydrolysis of the hydrazide moiety.
Stability Considerations
While specific experimental data from manufacturers on stability-indicating assays are not publicly available, the recommended storage conditions are based on the general chemical properties of fluorescein (B123965) derivatives and hydrazides.
-
Light Sensitivity : Fluorescein and its derivatives are susceptible to photobleaching. Exposure to light, especially of high intensity or short wavelength, can lead to a loss of fluorescence. Therefore, storing the compound in the dark and protecting solutions from light is critical.
-
Temperature Sensitivity : Storing at -20°C minimizes the rate of potential degradation reactions. While the compound is stable for short periods at room temperature during shipping, long-term storage at ambient temperatures is not recommended.
-
Moisture Sensitivity : Hydrazides can be susceptible to hydrolysis. Storing the solid compound in a desiccated environment is crucial to prevent this. When preparing solutions, using anhydrous solvents is a best practice.
In-Solution Stability
Logical Framework for Storage Decisions
The decision-making process for the appropriate storage of FAM hydrazide, 5-isomer can be visualized as a logical flow, ensuring the compound's integrity at each stage of its lifecycle in the lab.
By adhering to these storage and handling protocols, researchers can ensure the long-term stability and performance of FAM hydrazide, 5-isomer, leading to more reliable and reproducible experimental outcomes.
A Technical Guide to FAM Hydrazide 5-Isomer for Researchers and Drug Development Professionals
Introduction
Fluorescein-5-carboxamidohydrazide (FAM hydrazide, 5-isomer) is a carbonyl-reactive fluorescent dye widely utilized in biological research and drug development. As a derivative of the bright and photostable fluorescein (B123965) dye, it provides a reliable method for fluorescently labeling and detecting molecules containing aldehyde or ketone functionalities. This guide offers an in-depth overview of its properties, applications, and the experimental protocols for its use.
The core reactivity of FAM hydrazide lies in its hydrazide moiety (-CONHNH2), which readily reacts with carbonyl groups (aldehydes and ketones) under mild, near-neutral pH conditions to form stable hydrazone bonds. This specific reactivity makes it an invaluable tool for labeling a variety of biomolecules, including glycoproteins, polysaccharides, and small molecules that possess or can be modified to possess a carbonyl group.
Core Properties and Specifications
The key physicochemical and spectral properties of FAM hydrazide 5-isomer are summarized in the table below. These parameters are crucial for designing and executing labeling experiments and for the subsequent detection and analysis of the labeled conjugates.
| Property | Value | Reference(s) |
| Molecular Weight | 426.81 g/mol | |
| Molecular Formula | C₂₁H₁₅ClN₂O₆ | |
| Appearance | Yellow solid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMF, DMSO, and ethanol | |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Molar Extinction Coefficient | 75,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | 0.9 | |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a stable carbon-nitrogen double bond (a hydrazone). This reaction is efficient and specific, allowing for targeted labeling.
Methodological & Application
Application Notes and Protocols for Site-Specific Labeling of Oxidized Antibodies with FAM Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of antibodies is a critical technique in the development of immunoconjugates for a wide range of applications, including immunoassays, immunohistochemistry, flow cytometry, and targeted drug delivery. Traditional labeling methods often target primary amines on lysine (B10760008) residues, which are abundantly distributed throughout the antibody structure, leading to heterogeneous products with a potential loss of antigen-binding affinity.[1][2]
This application note provides a detailed protocol for the site-specific labeling of antibodies through the oxidation of their carbohydrate moieties and subsequent conjugation with 5-Carboxyfluorescein hydrazide (FAM hydrazide). This method offers a significant advantage by targeting the glycosylation sites predominantly located in the Fc region of the antibody, distal to the antigen-binding Fab fragments.[3] This preserves the antibody's immunoreactivity and results in more homogeneous and functionally consistent conjugates.
The underlying chemistry involves the gentle oxidation of cis-diol groups within the carbohydrate chains of the antibody using sodium meta-periodate to create reactive aldehyde groups. These aldehydes then readily react with the hydrazide moiety of FAM to form a stable hydrazone bond.
Quantitative Data Summary
The efficiency of antibody labeling and the functional integrity of the resulting conjugate are critically dependent on the reaction conditions. The following tables summarize key quantitative data gathered from published studies to guide the optimization of your labeling protocol.
Table 1: Influence of Oxidation Conditions on Aldehyde Generation
This table illustrates how varying the concentration of sodium meta-periodate, pH, and temperature can control the number of reactive aldehyde groups generated on a polyclonal rabbit IgG. This allows for the tuning of the subsequent degree of labeling.
| Sodium meta-periodate (mM) | pH | Temperature (°C) | Reaction Time (min) | Average Aldehyde Groups per Antibody |
| 1 | 5.5 | 23 | 60 | ~1 |
| 10 | 5.5 | 23 | 60 | ~4 |
| 50 | 5.5 | 23 | 60 | ~8 |
| 10 | 4.5 | 4 | 60 | ~2 |
| 10 | 6.5 | 4 | 60 | ~5 |
Data synthesized from studies on the oxidation of polyclonal rabbit IgG. The number of aldehyde groups was determined by reacting the oxidized antibody with a hydrazide-containing label.[3]
Table 2: Impact of Degree of Labeling (DOL) on Antibody Functionality
This table demonstrates the relationship between the fluorophore-to-protein (F:P) molar ratio and the functional integrity of a monoclonal antibody. A higher degree of labeling can lead to a decrease in the concentration of functionally active antibody.
| Fluorophore:Protein (F:P) Molar Ratio | Fraction of Unlabeled Antibody (%) | Reduction in Functional Antibody (%) |
| 1.0 | 37 | ~7 |
| 2.8 | 6 | ~20 |
| 5.0 | <1 | ~35 |
| 7.5 | <1 | ~50 |
Data adapted from a study on the conjugation of fluorescein (B123965) isothiocyanate (FITC) to a mouse monoclonal antibody.[1] The reduction in functional antibody was determined by kinetic ELISA.
Experimental Protocols
This section provides detailed, step-by-step protocols for the oxidation of an antibody and its subsequent labeling with FAM hydrazide.
Materials and Reagents
-
Purified antibody (e.g., IgG) at a concentration of 1-10 mg/mL
-
FAM hydrazide (5-Carboxyfluorescein hydrazide)
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Phosphate Buffered Saline (PBS; 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4)
-
Desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer
-
Microcentrifuge tubes
Protocol 1: Antibody Oxidation
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of the antibody.
-
Buffer Exchange: Dialyze the antibody solution against 0.1 M Sodium Acetate Buffer (pH 5.5) overnight at 4°C to remove any amine-containing buffers (e.g., Tris).
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL using the Sodium Acetate Buffer.
-
Periodate (B1199274) Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer (pH 5.5).
-
Oxidation Reaction: Add the freshly prepared sodium meta-periodate solution to the antibody solution to achieve a final periodate concentration of 10 mM. Incubate the reaction for 30-60 minutes at room temperature in the dark with gentle mixing.
-
Quenching the Reaction: Stop the oxidation reaction by adding glycerol to a final concentration of 15 mM. Incubate for 5 minutes at room temperature.
-
Purification of Oxidized Antibody: Immediately purify the oxidized antibody from excess periodate and glycerol using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer (pH 5.5). Collect the fractions containing the antibody.
Protocol 2: Labeling with FAM Hydrazide
This protocol details the conjugation of the oxidized antibody with FAM hydrazide.
-
FAM Hydrazide Stock Solution: Prepare a 10 mM stock solution of FAM hydrazide in anhydrous DMSO.
-
Conjugation Reaction: Add the FAM hydrazide stock solution to the purified oxidized antibody solution to achieve a 10- to 50-fold molar excess of the dye. Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.
-
Purification of the Labeled Antibody: Remove unreacted FAM hydrazide by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.2-7.4). Collect the colored fractions containing the FAM-labeled antibody.
-
Storage: Store the purified FAM-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.
Protocol 3: Characterization of the Labeled Antibody
This protocol describes how to determine the degree of labeling (DOL).
-
Spectrophotometric Measurement: Measure the absorbance of the purified FAM-labeled antibody solution at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).
-
Calculation of Antibody Concentration:
-
Correction Factor (CF) for FAM at 280 nm = A₂₈₀ of FAM / A₄₉₄ of FAM ≈ 0.2
-
Corrected A₂₈₀ = A₂₈₀ - (A₄₉₄ x CF)
-
Antibody Concentration (M) = Corrected A₂₈₀ / (molar extinction coefficient of IgG at 280 nm)
-
The molar extinction coefficient of IgG is ~210,000 M⁻¹cm⁻¹.
-
-
-
Calculation of FAM Concentration:
-
FAM Concentration (M) = A₄₉₄ / (molar extinction coefficient of FAM at 494 nm)
-
The molar extinction coefficient of FAM is ~75,000 M⁻¹cm⁻¹.
-
-
-
Calculation of Degree of Labeling (DOL):
-
DOL = FAM Concentration (M) / Antibody Concentration (M)
-
Visualizations
Chemical Reaction Pathway
Caption: Site-specific antibody labeling via periodate oxidation and hydrazide chemistry.
Experimental Workflow
Caption: Step-by-step experimental workflow for labeling antibodies with FAM hydrazide.
References
- 1. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: FAM Hydrazide Protocol for Polysaccharide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of polysaccharides is a critical technique for elucidating their biological roles and developing new therapeutic agents.[1] Labeled polysaccharides are invaluable tools for a variety of applications, including tracking cellular uptake and distribution, studying carbohydrate-protein interactions, and monitoring the in vivo fate of polysaccharide-based drug delivery systems.[2] 5-Carboxyfluorescein (5-FAM) hydrazide is a widely used fluorescent probe for labeling polysaccharides due to its high quantum yield and spectral compatibility with common fluorescence microscopy equipment.[1]
This protocol details a robust method for the covalent labeling of polysaccharides with 5-FAM hydrazide. The process involves two key steps: the oxidation of the polysaccharide to generate aldehyde groups, followed by the reaction of these aldehydes with the hydrazide moiety of 5-FAM to form a stable hydrazone linkage.[1]
Principle of the Method
The labeling strategy is based on the chemical reaction between a hydrazide and an aldehyde to form a hydrazone. Since native polysaccharides often lack a sufficient number of aldehyde groups for efficient labeling, they must first be introduced. This is typically achieved through the controlled oxidation of vicinal diols within the sugar residues using a mild oxidizing agent such as sodium periodate (B1199274) (NaIO₄). This oxidation cleaves the C-C bond of the diol and creates two aldehyde groups. The resulting aldehyde-containing polysaccharide can then react with 5-FAM hydrazide under mild acidic conditions to form a stable, fluorescently labeled polysaccharide.
Materials and Reagents
-
Polysaccharide (e.g., Dextran, Hyaluronic Acid)
-
5-FAM Hydrazide
-
Sodium periodate (NaIO₄)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic acid
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Ethylene (B1197577) glycol
-
Dialysis tubing (MWCO appropriate for the polysaccharide)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Fluorometer
Experimental Protocols
Part 1: Oxidation of Polysaccharide
This protocol is optimized for a starting concentration of 10 mg/mL of polysaccharide. The degree of oxidation can be controlled by varying the concentration of sodium periodate and the reaction time.
-
Dissolve the Polysaccharide: Dissolve the polysaccharide in deionized water to a final concentration of 10 mg/mL.
-
Prepare Sodium Periodate Solution: Prepare a fresh solution of sodium periodate in deionized water. The molar ratio of periodate to polysaccharide repeating units will determine the degree of oxidation. Refer to Table 1 for suggested starting conditions.
-
Initiate Oxidation: Add the sodium periodate solution to the polysaccharide solution. Protect the reaction from light by wrapping the container in aluminum foil.
-
Incubate: Stir the reaction mixture at room temperature for the desired time (e.g., 1-24 hours). Longer reaction times will lead to a higher degree of oxidation.
-
Quench the Reaction: Stop the oxidation by adding ethylene glycol (10% of the total reaction volume). Stir for 1 hour at room temperature.
-
Purification: Purify the oxidized polysaccharide by extensive dialysis against deionized water for 48-72 hours, with several water changes, to remove unreacted periodate and byproducts.
-
Lyophilize: Freeze-dry the purified oxidized polysaccharide to obtain a white powder.
Part 2: Labeling of Oxidized Polysaccharide with 5-FAM Hydrazide
-
Dissolve Reagents:
-
Dissolve the lyophilized oxidized polysaccharide in 0.1 M sodium acetate buffer (pH 5.5) to a concentration of 10 mg/mL.
-
Dissolve 5-FAM hydrazide in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction: Add the 5-FAM hydrazide solution to the oxidized polysaccharide solution. A 2 to 5-fold molar excess of FAM hydrazide over the calculated aldehyde groups is recommended.
-
Incubate: Stir the reaction mixture at room temperature for at least 4 hours, or overnight, protected from light.
-
Purification:
-
Remove unreacted 5-FAM hydrazide by dialysis against deionized water for 48-72 hours, with frequent water changes, until no fluorescence is detected in the dialysis buffer.
-
Alternatively, for smaller sample volumes, purify the labeled polysaccharide using a size-exclusion chromatography column (e.g., Sephadex G-25).[3] Elute with deionized water or a suitable buffer and collect the fractions containing the high molecular weight labeled polysaccharide.
-
-
Lyophilize: Freeze-dry the purified, labeled polysaccharide to obtain a fluorescent powder. Store at -20°C, protected from light.
Data Presentation
Table 1: Effect of Sodium Periodate Concentration on the Degree of Oxidation of Dextran
| Molar Ratio (NaIO₄:Glucose Unit) | Reaction Time (hours) | Degree of Oxidation (%)* |
| 0.1 | 2 | 5.2 |
| 0.25 | 2 | 12.8 |
| 0.5 | 2 | 24.5 |
| 0.5 | 6 | 35.1 |
| 1.0 | 6 | 58.3 |
*Degree of oxidation is defined as the percentage of sugar residues that have been oxidized.
Table 2: Characterization of FAM-Labeled Dextran
| Sample | Degree of Oxidation (%) | Molar Ratio (FAM:Aldehyde) | Degree of Substitution (DS)* | Fluorescence (Ex/Em, nm) |
| FAM-Dextran-1 | 12.8 | 2:1 | 0.08 | 492/514 |
| FAM-Dextran-2 | 24.5 | 2:1 | 0.15 | 492/514 |
| FAM-Dextran-3 | 24.5 | 5:1 | 0.21 | 492/514 |
*Degree of Substitution (DS) is the average number of FAM molecules per 100 sugar residues.
Calculation of Degree of Substitution (DS)
The Degree of Substitution (DS) can be determined using UV-Vis spectrophotometry.
-
Measure Absorbance: Dissolve a known concentration of the purified FAM-labeled polysaccharide in a suitable buffer (e.g., PBS, pH 7.4). Measure the absorbance at the maximum wavelength for 5-FAM (approximately 492 nm).
-
Calculate Molar Concentration of FAM: Use the Beer-Lambert law (A = εcl) to calculate the molar concentration of FAM.
-
A = Absorbance
-
ε = Molar extinction coefficient of 5-FAM (75,000 M⁻¹cm⁻¹ at pH > 9)
-
c = Molar concentration of FAM
-
l = Path length of the cuvette (typically 1 cm)
-
-
Calculate DS:
-
Determine the molar concentration of the polysaccharide repeating unit.
-
DS = (Molar concentration of FAM) / (Molar concentration of polysaccharide repeating unit)
-
Visualizations
Chemical Reaction
Caption: Chemical pathway for FAM hydrazide labeling of polysaccharides.
Experimental Workflow
Caption: Step-by-step workflow for polysaccharide labeling.
Application: Cellular Uptake
Caption: Visualization of cellular uptake of FAM-labeled polysaccharides.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient oxidation | Increase periodate concentration or reaction time. |
| Suboptimal pH for hydrazone formation | Ensure the reaction buffer is at pH 5.5. | |
| Inactive FAM hydrazide | Use fresh, properly stored FAM hydrazide. | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Extend dialysis time or use a longer SEC column. |
| Polysaccharide Degradation | Over-oxidation | Reduce periodate concentration and/or reaction time. |
Conclusion
This protocol provides a detailed and reliable method for the fluorescent labeling of polysaccharides with 5-FAM hydrazide. By following these steps, researchers can generate well-characterized fluorescently labeled polysaccharides for a wide range of biological applications. The provided data and troubleshooting guide offer a framework for optimizing the labeling reaction for specific polysaccharides and research needs.
References
Application Notes and Protocols for Aldehyde and Ketone Detection Using FAM Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-5-carboxamidohydrazide (FAM hydrazide) is a fluorescent probe widely utilized for the sensitive detection and quantification of aldehydes and ketones.[1] These carbonyl compounds are of significant interest in biological and pharmaceutical research as they are often biomarkers for oxidative stress and various pathological conditions.[1] FAM hydrazide reacts with the carbonyl group of aldehydes and ketones to form a stable, fluorescent hydrazone, enabling their detection through fluorescence-based assays.[1][2] This document provides detailed application notes and experimental protocols for the use of FAM hydrazide in the detection of aldehydes and ketones.
FAM hydrazide is a derivative of the bright and widely compatible fluorescein (B123965) dye.[3][4] The reaction between FAM hydrazide and carbonyl groups is spontaneous, particularly at neutral pH, resulting in a stable hydrazone linkage.[5][6] Generally, aldehydes exhibit greater reactivity towards hydrazides compared to ketones due to their higher electrophilicity and reduced steric hindrance.[1] This characteristic can be exploited for selective detection under controlled reaction conditions.
Physicochemical and Fluorescent Properties
FAM hydrazide is a yellow to orange solid that is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols.[7][8] For long-term storage, it should be kept at -20°C in the dark and desiccated.[3][7]
Table 1: Physicochemical and Fluorescent Properties of FAM Hydrazide
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅ClN₂O₆ | [8] |
| Molecular Weight | 426.81 g/mol | [5][7] |
| Excitation Maximum (λex) | ~494-495 nm | [5][9] |
| Emission Maximum (λem) | ~515-520 nm | [5][9] |
| Molar Extinction Coefficient | 75,000 M⁻¹cm⁻¹ | [5][7] |
| Fluorescence Quantum Yield (Φf) | 0.9 | [5][7] |
| Purity | ≥95% | [5][7] |
Signaling Pathway and Experimental Workflow
The detection of aldehydes and ketones using FAM hydrazide is based on a straightforward chemical reaction that results in a fluorescent product. The general workflow involves the reaction of the non-fluorescent or weakly fluorescent FAM hydrazide with a carbonyl-containing sample, followed by the measurement of the resulting fluorescence.
The experimental workflow for detecting and quantifying aldehydes and ketones using FAM hydrazide can be generalized into several key steps, from sample preparation to data analysis.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics with Aldehydes and Ketones
This protocol allows for the comparison of reaction rates between FAM hydrazide and different carbonyl compounds.[1]
Materials:
-
FAM hydrazide stock solution (10 mM in DMSO)
-
Aldehyde (e.g., formaldehyde) and ketone (e.g., acetone) stock solutions (100 mM in a suitable solvent)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare working solutions of FAM hydrazide (100 µM) and the carbonyl compounds (1 mM) in the reaction buffer.[1]
-
In a 96-well black microplate, add 50 µL of the FAM hydrazide working solution to each well.
-
Initiate the reaction by adding 50 µL of the respective aldehyde or ketone working solution to the wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at time intervals (e.g., every 30 seconds) for up to 2 hours. Use an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.[1][9]
-
As a control, measure the fluorescence of FAM hydrazide in the buffer without any carbonyl compound.[1]
-
Plot the fluorescence intensity against time to determine the reaction rate for each compound.
Protocol 2: Labeling of Glycoproteins
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, which then react with FAM hydrazide.[6][10]
Materials:
-
Glycoprotein (B1211001) solution (e.g., 5 mg/mL)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate (B1210297) buffer, pH 5.5)
-
0.1 M sodium acetate buffer, pH 5.5
-
FAM hydrazide solution (50 mM in DMSO)
-
Desalting or dialysis equipment
Procedure:
-
Prepare the glycoprotein solution in 0.1 M sodium acetate buffer, pH 5.5.[10]
-
To 1 mL of the protein solution, add 1 mL of the freshly prepared 20 mM sodium meta-periodate solution. Mix and incubate for 5 minutes in the dark at room temperature.[10][11]
-
Remove the excess periodate (B1199274) by desalting or dialyzing the solution against 0.1 M sodium acetate buffer, pH 5.5.[10]
-
To the 2 mL of oxidized protein solution, add 200 µL of the 50 mM FAM hydrazide solution.[10]
-
Incubate the reaction mixture for 2 hours at room temperature.[10]
-
Purify the labeled glycoprotein from excess FAM hydrazide using gel filtration.[10] The labeled protein can then be visualized by fluorescence imaging after gel electrophoresis.
Data Presentation
The following table summarizes the expected reactivity and potential detection limits for representative aldehydes and ketones with FAM hydrazide. Note that specific values can vary depending on the experimental conditions.
Table 2: Reactivity and Detection of Aldehydes and Ketones with FAM Hydrazide
| Carbonyl Compound | Type | Expected Reactivity | Estimated Detection Limit |
| Formaldehyde | Aldehyde | High | Low µM range[2] |
| Acetaldehyde | Aldehyde | High | Low µM range[2] |
| Acetone | Ketone | Moderate | Higher µM range |
| Cyclohexanone | Ketone | Low | High µM range |
Conclusion
FAM hydrazide is a versatile and highly fluorescent probe for the detection and quantification of aldehydes and ketones.[1][3] Its bright fluorescence and the stability of the resulting hydrazone make it a valuable tool in various research applications, including the study of oxidative stress and the labeling of glycoproteins.[1][12] The provided protocols offer a starting point for researchers to develop and optimize their specific assays for the detection of carbonyl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FAM hydrazide, 5-isomer (A270214) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. FAM hydrazide, 6-isomer (A270215) | Antibodies.com [antibodies.com]
- 8. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]
- 9. Fluorescein (FAM) Fluorophore Dye | AxisPharm [axispharm.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Development of Glycoprotein Capture-Based Label-Free Method for the High-throughput Screening of Differential Glycoproteins in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
FAM Hydrazide 5-Isomer: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAM (Carboxyfluorescein) hydrazide, 5-isomer, is a fluorescent probe that belongs to the fluorescein (B123965) family of dyes. It is characterized by a hydrazide functional group that specifically reacts with aldehyde and ketone moieties to form stable hydrazone bonds.[1][2][3] This reactivity makes it a valuable tool in flow cytometry for the detection and quantification of carbonyl groups on the cell surface or within the cell. The primary applications of FAM hydrazide 5-isomer in flow cytometry include the analysis of cell surface glycans after periodate (B1199274) oxidation and the detection of protein carbonylation associated with oxidative stress. This document provides detailed protocols and application notes for these key uses.
Spectroscopic Properties of FAM Hydrazide 5-Isomer:
| Property | Value |
| Excitation Maximum | 494 nm[4][5] |
| Emission Maximum | 520 nm[4][5] |
| Extinction Coefficient | 75,000 cm⁻¹M⁻¹[4][5] |
| Quantum Yield | 0.9[4][5] |
| Recommended Laser | 488 nm Blue Laser |
Principle of Detection
The utility of FAM hydrazide 5-isomer in flow cytometry is based on the covalent reaction between its hydrazide group and carbonyl groups (aldehydes and ketones) on target molecules.
Caption: Reaction of FAM hydrazide with a carbonyl group.
This reaction is spontaneous at or near neutral pH and results in a stable, fluorescently labeled molecule that can be readily detected by a flow cytometer.
Application 1: Analysis of Cell Surface Glycans
This application note describes the use of FAM hydrazide 5-isomer to quantify changes in the cell surface glycome. Sialic acids and other sugar residues with vicinal diols can be mildly oxidized with sodium periodate to generate aldehyde groups, which then serve as targets for FAM hydrazide labeling.
Signaling Pathway and Workflow
Caption: Workflow for cell surface glycan analysis.
Experimental Protocol
Materials:
-
Cells of interest
-
FAM Hydrazide 5-Isomer (stored at -20°C, protected from light)
-
Phosphate Buffered Saline (PBS), pH 6.5 and 7.4
-
Sodium meta-periodate (NaIO₄)
-
Sodium Sulfite (Na₂SO₃) or another suitable quenching agent
-
Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser
Protocol:
-
Cell Preparation:
-
Oxidation of Cell Surface Glycans:
-
Quenching the Reaction:
-
Fluorescent Labeling:
-
Washing:
-
Wash the cells three times with 1 mL of PBS, pH 7.4, containing 1% BSA to remove unbound probe.[1]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS, pH 7.4.[1]
-
Analyze the cells on a flow cytometer using a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm).
-
Include appropriate controls:
-
Unstained cells (no oxidation, no FAM hydrazide).
-
Cells with FAM hydrazide only (no oxidation).
-
Oxidized cells only (no FAM hydrazide).
-
-
Data Presentation
The results can be quantified by measuring the Mean Fluorescence Intensity (MFI) of the cell populations.
Table 1: Illustrative Data for Cell Surface Glycan Analysis
| Sample | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| 1 | Unstained Control | 150 | 0.5% |
| 2 | FAM Hydrazide Only | 200 | 1.2% |
| 3 | Oxidized Only | 180 | 0.8% |
| 4 | Oxidized + FAM Hydrazide | 8,500 | 95.2% |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Application 2: Detection of Protein Carbonylation (Oxidative Stress)
Protein carbonylation is a hallmark of severe oxidative stress and results in the formation of aldehyde and ketone groups on amino acid side chains. FAM hydrazide 5-isomer can be used to detect these modifications in cells undergoing oxidative stress.
Logical Relationship
Caption: Detection of oxidative stress via protein carbonylation.
Experimental Protocol
Materials:
-
Cells of interest
-
Inducer of oxidative stress (e.g., hydrogen peroxide, H₂O₂)
-
FAM Hydrazide 5-Isomer
-
PBS, pH 7.4
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser
Protocol:
-
Induction of Oxidative Stress:
-
Culture cells to the desired confluency.
-
Treat cells with an inducer of oxidative stress (e.g., incubate with 100-500 µM H₂O₂ for 1-4 hours). Optimize the concentration and incubation time for your specific cell type and experimental goals.
-
Include an untreated control group.
-
-
Cell Preparation:
-
Harvest and wash the cells twice with PBS, pH 7.4.
-
-
Fixation and Permeabilization (for intracellular protein carbonylation):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Fluorescent Labeling:
-
Prepare a 50-100 µM solution of FAM hydrazide 5-isomer in PBS, pH 7.4.
-
Resuspend the cell pellet in 100 µL of the FAM hydrazide solution.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound probe.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze using a flow cytometer with a 488 nm laser and a FITC emission filter.
-
Include appropriate controls:
-
Unstained, untreated cells.
-
Untreated cells stained with FAM hydrazide.
-
Treated cells without FAM hydrazide staining.
-
-
Data Presentation
Table 2: Illustrative Data for Protein Carbonylation Analysis
| Sample | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| 1 | Untreated Control | 250 | 2.1% |
| 2 | H₂O₂ Treated | 3,200 | 45.8% |
| 3 | H₂O₂ Treated + Antioxidant | 850 | 10.5% |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Potential Application in Apoptosis Detection
While not a standard method, FAM hydrazide 5-isomer could potentially be used to detect apoptosis-associated oxidative stress. During apoptosis, an increase in reactive oxygen species can lead to protein carbonylation. By using the protocol for detecting protein carbonylation, it may be possible to identify a subpopulation of apoptotic cells with increased fluorescence. However, this method is indirect and should be used in conjunction with established apoptosis assays like Annexin V or caspase activity assays for confirmation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of unbound probe | Increase the number and duration of washing steps. |
| Non-specific binding | Add a blocking step with 1% BSA before labeling. | |
| Autofluorescence of cells | Analyze an unstained control to set the baseline fluorescence. | |
| Low or no signal | Inefficient oxidation (for glycan analysis) | Ensure the sodium periodate solution is freshly prepared. Optimize periodate concentration and incubation time. |
| Insufficient labeling | Increase the concentration of FAM hydrazide or the incubation time. | |
| Quenching of fluorescence | Ensure all quenching reagent is removed before labeling. |
Conclusion
FAM hydrazide 5-isomer is a versatile and robust probe for the detection of carbonyl groups by flow cytometry. Its primary application in the quantitative analysis of cell surface glycans provides a powerful tool for glycobiology research. Additionally, its use in detecting protein carbonylation offers a valuable method for studying oxidative stress and its cellular consequences. With careful optimization and the use of appropriate controls, FAM hydrazide 5-isomer can provide reliable and quantitative data for a range of applications in cell biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FAM hydrazide, 5-isomer (A270214) | Antibodies.com [antibodies.com]
- 5. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]
- 6. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Glycocalyx: A Guide to FAM Hydrazide Labeling of Sialic Acid Residues
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and techniques for the fluorescent labeling of sialic acid residues on glycoproteins and cell surfaces using 5-Carboxyfluorescein (FAM) hydrazide. Sialic acids, terminal monosaccharides on glycan chains, play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and pathogen binding. Their strategic location on the cell surface makes them valuable targets for understanding disease states and for the development of targeted therapeutics.
The methodology detailed herein is centered on a two-step chemical process: the mild oxidation of sialic acid residues to generate reactive aldehydes, followed by the covalent conjugation of these aldehydes with the fluorescent probe, FAM hydrazide. This technique offers a robust and specific means to visualize, quantify, and track sialoglycans in various biological contexts.
Principle of the Reaction
The labeling strategy relies on two well-established chemical reactions:
-
Periodate (B1199274) Oxidation: Mild oxidation with sodium periodate (NaIO₄) selectively cleaves the vicinal diol group between carbons 7 and 8 or 8 and 9 of the sialic acid side chain. This reaction results in the formation of a reactive aldehyde group at carbon 7. The conditions for this oxidation are optimized to be gentle, preserving the integrity of the underlying glycoprotein (B1211001) and the cell membrane.
-
Hydrazone Bond Formation: The newly formed aldehyde group readily reacts with the hydrazide moiety of FAM hydrazide to form a stable hydrazone bond. This covalent linkage securely attaches the fluorescent FAM molecule to the sialic acid residue, enabling downstream detection and analysis. The efficiency of this ligation can be significantly enhanced by the use of a nucleophilic catalyst, such as aniline (B41778).
Applications in Research and Drug Development
The ability to specifically label sialic acid residues opens up a wide range of applications:
-
Glycoprofile Analysis: Fluorescent labeling allows for the visualization and quantification of sialoglycoprotein expression on different cell types or under various experimental conditions.
-
Cell Imaging and Tracking: Labeled cells can be tracked in vitro and in vivo to study cell migration, adhesion, and invasion.
-
High-Throughput Screening: The method can be adapted for high-throughput screening assays to identify compounds that modulate sialic acid expression or binding.
-
Drug Delivery: Sialic acid-targeted drug delivery systems can be developed and their binding and internalization can be monitored using this labeling technique.[1]
-
Biomarker Discovery: Changes in sialylation patterns are associated with various diseases, including cancer.[2] FAM hydrazide labeling can aid in the identification of sialoglycan-based biomarkers.
Experimental Protocols
Here, we provide detailed protocols for the labeling of sialic acids on isolated glycoproteins and on the surface of living cells.
Protocol 1: Labeling of Sialic Acids on Isolated Glycoproteins
This protocol is suitable for purified glycoproteins or complex protein mixtures.
Materials:
-
Glycoprotein sample (e.g., Fetuin, Bovine Submaxillary Mucin)
-
FAM Hydrazide
-
Sodium Periodate (NaIO₄)
-
Aniline
-
Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
-
DMSO (anhydrous)
Procedure:
-
Preparation of Reagents:
-
FAM Hydrazide Stock Solution: Prepare a 10 mM stock solution of FAM hydrazide in anhydrous DMSO. Store in the dark at -20°C.
-
Sodium Periodate Solution: Freshly prepare a 20 mM solution of sodium periodate in 0.1 M sodium acetate buffer (pH 5.5). Protect from light.
-
Aniline Solution: Prepare a 100 mM solution of aniline in water or buffer.
-
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein sample in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution.
-
Incubate for 20-30 minutes on ice or at 4°C in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM. Incubate for 5 minutes on ice.
-
Remove excess periodate and glycerol by buffer exchange into 0.1 M sodium acetate buffer (pH 5.5) using a desalting column.
-
-
FAM Hydrazide Labeling:
-
To the oxidized glycoprotein solution, add FAM hydrazide stock solution to a final concentration of 1-5 mM.
-
For catalyzed reaction, add aniline solution to a final concentration of 10 mM.
-
Incubate for 2-4 hours at room temperature in the dark.
-
Remove excess FAM hydrazide by buffer exchange into PBS (pH 7.4) using a desalting column.
-
-
Analysis:
-
The labeled glycoprotein is now ready for analysis by SDS-PAGE, fluorescence microscopy, or other analytical methods.
-
Protocol 2: Labeling of Sialic Acids on Live Cell Surfaces
This protocol is designed for the labeling of sialic acids on the surface of adherent or suspension cells. All steps should be performed under sterile conditions.
Materials:
-
Cultured cells
-
FAM Hydrazide
-
Sodium Periodate (NaIO₄)
-
Aniline
-
PBS (calcium and magnesium-free)
-
Cell culture medium
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells to 80-90% confluency.
-
For suspension cells, harvest cells and wash twice with ice-cold PBS. Adjust cell density to 1-5 x 10⁶ cells/mL.
-
-
Oxidation of Cell Surface Sialic Acids:
-
Resuspend cells in ice-cold PBS.
-
Add freshly prepared sodium periodate solution to a final concentration of 1 mM.
-
Incubate for 15-20 minutes on ice in the dark, with gentle agitation.
-
Wash the cells three times with ice-cold PBS to remove excess periodate.
-
-
FAM Hydrazide Labeling:
-
Resuspend the oxidized cells in PBS (pH 6.5-7.0).
-
Add FAM hydrazide to a final concentration of 100-500 µM.
-
For catalyzed reaction, add aniline to a final concentration of 10 mM.
-
Incubate for 30-60 minutes at room temperature or 4°C in the dark.
-
Wash the cells three times with PBS to remove unbound FAM hydrazide.
-
-
Analysis:
-
The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy. For microscopy, cells can be fixed and mounted on slides.
-
Quantitative Data Summary
The efficiency of the FAM hydrazide labeling reaction is influenced by several factors, including the concentrations of reagents, pH, and the presence of a catalyst. The following tables summarize typical reaction conditions and their impact on labeling efficiency.
| Parameter | Condition | Effect on Labeling Efficiency | Reference |
| Sodium Periodate Concentration | 1-2 mM for live cells; up to 20 mM for isolated glycoproteins | Higher concentrations increase aldehyde formation but can impact cell viability and non-specific oxidation. | [3][4] |
| FAM Hydrazide Concentration | 100-500 µM for cells; 1-5 mM for isolated glycoproteins | Higher concentrations can improve labeling but may lead to increased background. | [4] |
| Aniline Catalyst | 10 mM | Significantly increases the rate and efficiency of hydrazone formation, allowing for lower concentrations of hydrazide to be used.[5][6] | [4][5][6] |
| pH | 5.5 - 7.0 | The hydrazone formation is favored at a slightly acidic to neutral pH. | [3][6] |
| Temperature | 4°C to Room Temperature | Lower temperatures are preferred for live cell labeling to maintain viability. | [4] |
| Incubation Time | 15-60 minutes for oxidation; 30-120 minutes for labeling | Longer incubation times can increase labeling but may also increase non-specific binding and cell death. | [3][4] |
Visualizing the Process: Diagrams
To better illustrate the workflow and chemical principles, the following diagrams are provided.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescent signal | Inefficient oxidation | Ensure sodium periodate solution is fresh and protected from light. Optimize periodate concentration and incubation time. |
| Inefficient labeling | Optimize FAM hydrazide concentration and incubation time. Add aniline catalyst to the labeling reaction. Check the pH of the labeling buffer. | |
| Low abundance of sialic acids | Confirm the presence of sialic acids on your sample using a positive control (e.g., fetuin). | |
| High background fluorescence | Non-specific binding of FAM hydrazide | Ensure thorough washing after the labeling step. Include a control sample that has not been oxidized. Reduce the concentration of FAM hydrazide. |
| Cell death (for live cell labeling) | Perform all steps on ice or at 4°C. Reduce incubation times. Ensure all buffers are iso-osmotic and sterile. | |
| Loss of cell viability | Harsh oxidation conditions | Reduce the concentration of sodium periodate and/or the incubation time. |
| Toxicity of reagents | Ensure complete removal of reagents by thorough washing. |
Conclusion
The FAM hydrazide-based labeling of sialic acid residues is a powerful and versatile technique for studying the sialoglycome. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can achieve specific and efficient fluorescent labeling of sialoglycoproteins and cell surfaces. This methodology provides a valuable tool for advancing our understanding of the critical roles of sialic acids in health and disease and for the development of novel diagnostic and therapeutic strategies.
References
- 1. takarabio.com [takarabio.com]
- 2. Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of FAM Hydrazide-Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluorescent labeling of proteins is a cornerstone technique in biological research and diagnostics. 5-Carboxyfluorescein (FAM) hydrazide is a carbonyl-reactive fluorescent dye used for the site-specific labeling of glycoproteins. The hydrazide functional group reacts with aldehyde or ketone groups. In glycoproteins, these carbonyl groups can be generated by mild oxidation of vicinal diols within the sugar moieties using an agent like sodium periodate[1][2]. This method is advantageous because glycosylation sites are often located on the protein surface, away from antigen-binding or active sites, minimizing the impact on protein function[1].
Following the labeling reaction, the mixture contains the desired FAM-labeled protein, unreacted (free) FAM hydrazide, and potentially other reaction byproducts. The removal of this unconjugated dye is critical, as its presence can lead to high background fluorescence, inaccurate quantification of labeling efficiency, and interference in downstream applications[3][4][5]. This document provides detailed protocols for the purification of FAM-labeled proteins and subsequent quality control analysis.
Overall Experimental Workflow
The general process involves the initial labeling of the target glycoprotein, followed by a purification step to remove excess dye, and concluding with quality control to assess the purity and labeling efficiency of the final product.
Caption: General workflow for the labeling, purification, and analysis of glycoproteins.
Section 1: Purification Protocols
The choice of purification method depends on factors such as sample volume, protein concentration, available equipment, and the required final purity. The two most common and effective methods are Size Exclusion Chromatography (SEC) and Dialysis/Buffer Exchange.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size (hydrodynamic radius)[6][7]. The stationary phase consists of porous beads. Large molecules, like the labeled protein, are excluded from the pores and travel through the column quickly, eluting first. Smaller molecules, like the free FAM hydrazide dye, penetrate the pores, extending their path through the column and eluting later[6][8]. This method is highly effective for achieving high purity and can also remove protein aggregates[7].
Experimental Protocol:
-
Column Selection: Choose a gel filtration column with a fractionation range appropriate for your protein of interest. For most proteins (20-300 kDa), a column like a Superdex 75 or Superdex 200 (or equivalent) is suitable.
-
System Preparation: Equilibrate the SEC column and system with a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). A flow rate of 0.5-1.0 mL/min is typical for analytical scale columns.
-
Sample Preparation: Centrifuge the labeling reaction mixture at >10,000 x g for 10 minutes to pellet any precipitated material.
-
Sample Injection: Inject the clarified supernatant onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Chromatogram Monitoring: Monitor the column eluate using a UV detector at 280 nm (for protein) and a fluorescence detector (Excitation: ~494 nm, Emission: ~520 nm for FAM) or a UV-Vis detector at ~494 nm (for the FAM dye)[9].
-
Fraction Collection: The first peak observed on both the 280 nm and 494 nm chromatograms corresponds to the FAM-labeled protein. The second, much later peak on the 494 nm chromatogram corresponds to the free, unconjugated FAM hydrazide. Collect fractions corresponding to the first peak.
-
Concentration (Optional): If the collected fractions are too dilute for the downstream application, concentrate the protein using centrifugal filter units with an appropriate molecular weight cut-off (MWCO)[10].
Caption: In SEC, large proteins bypass pores and elute first, while small dyes are slowed.
Protocol 2: Purification by Dialysis or Spin Filtration
Dialysis is a technique that separates molecules based on selective diffusion across a semi-permeable membrane of a defined MWCO[11][12]. It is effective for removing small molecules like unconjugated dyes from macromolecular solutions[5]. Spin filtration is a related, faster alternative that uses centrifugal force to pass buffer and small molecules through the membrane while retaining the larger protein.
Experimental Protocol:
-
Membrane Selection: Choose a dialysis membrane or spin filter with an MWCO that is significantly smaller than the molecular weight of the protein to be purified. A common rule is to select an MWCO that is 1/3 to 1/2 the molecular weight of the protein (e.g., use a 10 kDa MWCO membrane for a >30 kDa protein) to ensure its retention[12][13].
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
Sample Loading: Load the protein labeling mixture into the dialysis tubing or cassette, or the upper chamber of a centrifugal filter unit.
-
Dialysis:
-
Submerge the sealed dialysis device in a large volume of buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 200-500 times the sample volume for efficient diffusion[11].
-
Stir the dialysis buffer gently at 4°C.
-
Perform at least three buffer changes to ensure complete removal of the free dye. A typical schedule is 2 hours, 2 hours, and then overnight[5].
-
-
Spin Filtration (Alternative):
-
Add the appropriate buffer to the centrifugal unit containing the sample.
-
Centrifuge according to the manufacturer's protocol to reduce the volume.
-
Re-dilute the concentrated sample with fresh buffer and repeat the process 3-4 times to effectively wash the protein and remove the free dye.
-
-
Sample Recovery: Carefully remove the purified protein solution from the dialysis device or spin filter[13]. Note the final volume to calculate protein recovery.
Section 2: Data Presentation
Table 1: Comparison of Purification Methods
| Feature | Dialysis / Spin Filtration | Size Exclusion Chromatography (SEC) |
| Principle | Diffusion across a semi-permeable membrane based on MWCO[11][12]. | Separation based on hydrodynamic size using a porous resin[6][7]. |
| Speed | Slow (4 hours to overnight for dialysis); Moderate (1-2 hours for spin filtration). | Fast (30-90 minutes per run). |
| Resolution | Good for separating molecules with large size differences (protein vs. dye). | High; can resolve monomers from aggregates and fragments[6]. |
| Aggregate Removal | No. | Yes, aggregates elute before the monomeric protein. |
| Sample Dilution | Minimal for dialysis; concentration occurs with spin filtration. | Moderate to significant, depending on column and run parameters[7]. |
| Equipment | Beakers, stir plate, dialysis tubing/cassettes or a centrifuge. | Liquid chromatography system (HPLC/FPLC), column, detectors[8]. |
| Typical Yield | Generally high, but can have losses with small volumes or sticky proteins[10]. | High (>70-80%) with optimized systems and non-adsorptive proteins[14][15]. |
Section 3: Post-Purification Quality Control
After purification, it is essential to determine the protein concentration and the Degree of Labeling (DOL).
Protocol: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule[16][17]. It is a critical parameter for ensuring experimental reproducibility. Over-labeling can lead to fluorescence quenching and loss of protein activity, while under-labeling results in a weak signal[3][17].
Methodology:
-
Acquire Absorbance Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for FAM (~494 nm, A_max)[4][17].
-
Calculate Corrected Protein Absorbance: The FAM dye also absorbs light at 280 nm. This must be corrected for. The correction factor (CF) for FAM is approximately 0.3.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)[4]
-
-
Calculate Molar Concentrations:
-
Protein Conc. (M) = Corrected A₂₈₀ / ε_protein
-
Dye Conc. (M) = A_max / ε_dye
-
Where ε_protein is the molar extinction coefficient of the protein (in M⁻¹cm⁻¹) and ε_dye is the molar extinction coefficient of the dye (for FAM, ε ≈ 70,000 M⁻¹cm⁻¹ at pH > 8).
-
-
Calculate DOL:
-
DOL = Molar Concentration of Dye / Molar Concentration of Protein[4]
-
Table 2: Sample Quality Control Data & Targets
| Parameter | Description | Method of Measurement | Typical Target Value |
| Purity | Percentage of the desired monomeric protein in the final sample. | SDS-PAGE, SEC-HPLC | >95% homogeneity[14][15]. |
| Protein Recovery | Percentage of protein recovered after the purification step. | A₂₈₀ measurement before and after purification. | >70%[14][15]. |
| Degree of Labeling (DOL) | Molar ratio of dye per protein molecule[16]. | UV-Vis Spectrophotometry[17]. | 1 - 4 (Application dependent). For antibodies, 2-10 is common[16]. |
Section 4: Method Selection Guide
Choosing the right purification strategy is key to success. This flowchart provides a decision-making framework based on common experimental needs.
Caption: Decision flowchart for selecting a purification method.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Comparative Analysis of Techniques to Purify Plasma Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. Analytical Chromatography - fSEC | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. Rapid purification of EGFP, EYFP, and ECFP with high yield and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
Determining the Degree of Labeling with FAM Hydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins, antibodies, and other molecules of interest. 5-Carboxamidofluorescein hydrazide (FAM hydrazide) is a carbonyl-reactive fluorescent dye widely used for labeling glycoproteins. This method offers high specificity by targeting the carbohydrate moieties of these proteins.[1][2]
The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter that influences the fluorescence intensity and the biological activity of the conjugate.[3][4] An optimal DOL is essential for achieving a strong signal without causing issues like self-quenching or loss of protein function.[5][6] These application notes provide a detailed protocol for labeling glycoproteins with FAM hydrazide and a comprehensive guide to determining the DOL.
The labeling process is a two-step reaction. First, the cis-diol groups present in the sugar residues of glycoproteins are oxidized using sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups.[7][8] Subsequently, the hydrazide group of the FAM molecule reacts with the newly formed aldehydes to create a stable hydrazone bond, covalently attaching the fluorescent label.[7][8] This site-selective labeling is particularly advantageous for antibodies, as glycosylation sites are often located in the Fc region, away from the antigen-binding sites, thus preserving their biological activity.[8]
Data Presentation: Key Parameters for FAM Labeling
For accurate DOL determination, several key spectroscopic properties of FAM and the protein must be known.
| Parameter | 5-FAM / 6-FAM (Mixed Isomer) | Reference |
| Maximum Excitation Wavelength (λmax) | ~494 nm | [4] |
| Maximum Emission Wavelength | ~520 nm | [4] |
| Molar Extinction Coefficient (ε_dye) at λmax | 75,000 M⁻¹cm⁻¹ | [9] |
| Correction Factor (CF₂₈₀) | 0.17 | [9] |
Note: The molar extinction coefficient for a specific glycoprotein (B1211001) at 280 nm (ε_prot) is required for DOL calculation and is protein-specific. For a typical IgG antibody, this value is approximately 210,000 M⁻¹cm⁻¹.[5]
Experimental Protocols
Part 1: Glycoprotein Labeling with FAM Hydrazide
This protocol provides a general guideline for labeling glycoproteins. Optimization may be required for specific proteins and desired DOL.[8]
Materials:
-
Glycoprotein (e.g., IgG antibody) at a concentration of 5-10 mg/mL
-
FAM Hydrazide
-
Sodium Periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: Ethylene (B1197577) Glycol
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 5 mg/mL.
-
Prepare a fresh 20 mM solution of sodium periodate in the Reaction Buffer.
-
Add 1 part of the periodate solution to 1 part of the protein solution and mix gently.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes.
-
Remove excess periodate and quenching agent by desalting or dialysis against the Reaction Buffer.
-
-
Coupling with FAM Hydrazide:
-
Prepare a 50 mM stock solution of FAM hydrazide in anhydrous DMSO.
-
Add a 10- to 50-fold molar excess of the FAM hydrazide stock solution to the oxidized glycoprotein solution. The optimal molar ratio may need to be determined experimentally.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification of Labeled Glycoprotein:
-
Remove unconjugated FAM hydrazide using a purification column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the labeled glycoprotein. The labeled protein will appear as a colored band that separates from the free dye.
-
Part 2: Determining the Degree of Labeling (DOL)
The DOL is calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified labeled glycoprotein at 280 nm (for protein) and at the maximum absorbance of the dye (~494 nm for FAM).[3][10]
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified FAM hydrazide-labeled glycoprotein solution in a quartz cuvette with a 1 cm pathlength.
-
Record the absorbance at 280 nm (A₂₈₀) and at the maximum absorbance of FAM, ~494 nm (A_max).
-
Note: If the absorbance is greater than 2.0, dilute the solution with PBS and re-measure. Remember to account for the dilution factor in the calculations.[11]
-
-
DOL Calculation:
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:[10] Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_prot
-
The concentration of the conjugated dye is calculated as: Dye Concentration (M) = A_max / ε_dye
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
This can be simplified into a single formula: DOL = (A_max × ε_prot) / {[A₂₈₀ - (A_max × CF₂₈₀)] × ε_dye}
-
Mandatory Visualizations
Caption: Experimental workflow for labeling glycoproteins with FAM hydrazide.
Caption: Logical workflow for the determination of the Degree of Labeling (DOL).
References
- 1. Correction Factor [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 2. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. idtdna.com [idtdna.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes and Protocols for FAM Hydrazide 5-Isomer in Western Blot Detection of Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The analysis of glycoproteins is therefore central to understanding complex biological processes and is a key aspect of biopharmaceutical development. FAM hydrazide, 5-isomer, a fluorescein-based fluorescent dye, offers a sensitive and specific method for the detection of glycoproteins in Western blot analysis. This application note provides a detailed protocol for the use of FAM hydrazide, 5-isomer and compares its performance with other common glycoprotein (B1211001) detection methods.
The principle of this detection method is a two-step chemical process. First, the cis-diol groups present in the sugar moieties of glycoproteins are oxidized by sodium meta-periodate, which cleaves the carbon-carbon bond and generates reactive aldehyde groups. Subsequently, the hydrazide group of the non-fluorescent FAM hydrazide, 5-isomer molecule reacts with the newly formed aldehydes to create a stable, highly fluorescent hydrazone bond. This covalent linkage allows for the direct visualization of glycoproteins on a Western blot membrane using a standard fluorescence imaging system.[1]
Comparative Performance of Glycoprotein Staining Methods
The selection of a glycoprotein detection method depends on factors such as the required sensitivity, specificity, and the available equipment. The following table summarizes the key performance characteristics of FAM hydrazide, 5-isomer in comparison to other widely used fluorescent glycoprotein staining techniques.
| Feature | FAM Hydrazide, 5-Isomer | Pro-Q™ Emerald 300 | Fluorescently Labeled Lectins |
| Principle | Covalent labeling of periodate-oxidized glycans via hydrazone bond formation. | Covalent labeling of periodate-oxidized glycans. | Affinity-based binding to specific carbohydrate structures.[2] |
| Specificity | General for glycoproteins containing sialic acids and other susceptible sugars. | General for glycoproteins. | Specific to the carbohydrate-binding profile of the lectin used.[2] |
| Limit of Detection (LOD) | Estimated in the low nanogram to high picogram range (by analogy to similar hydrazide dyes). | As little as 0.5-1 ng of glycoprotein per band.[3][4] | Varies widely depending on the lectin and the abundance of its specific glycan target (typically in the nanogram range). |
| Excitation/Emission Maxima | ~494 nm / ~520 nm[5][6] | ~280 nm / ~530 nm | Dependent on the conjugated fluorophore. |
| Advantages | High fluorescence quantum yield of fluorescein (B123965); Covalent and stable signal. | High sensitivity and well-established protocols.[3][7] | Enables probing for specific glycan structures. |
| Disadvantages | Potential for background if oxidation is not well-controlled; Limited data on direct performance comparison. | Requires UV excitation which can cause higher membrane autofluorescence. | Binding can be influenced by glycan accessibility; A panel of lectins may be needed for broad screening. |
Experimental Protocols
I. Western Blotting of Glycoproteins
-
Sample Preparation: Prepare protein lysates in a suitable lysis buffer. Determine the protein concentration using a standard protein assay.
-
SDS-PAGE: Separate 10-50 µg of total protein per lane on a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the glycoprotein of interest.
-
Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) membrane according to standard protocols.[8] It is crucial to use low-fluorescence PVDF to minimize background signal.[8]
II. On-Membrane Glycoprotein Detection with FAM Hydrazide, 5-Isomer
This protocol is optimized for a mini-blot (approx. 7 x 8.5 cm). Adjust volumes accordingly for different membrane sizes. Perform all incubation steps with gentle agitation.
Required Reagents:
-
FAM Hydrazide, 5-Isomer Stock Solution: Prepare a 10 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.[1]
-
Oxidation Buffer: 10 mM Sodium meta-periodate in 100 mM Sodium Acetate, pH 5.5. Prepare fresh.
-
Labeling Buffer: 100 µM FAM hydrazide, 5-isomer in 100 mM Sodium Acetate, pH 5.5. Aniline (B41778) can be added as a catalyst to a final concentration of 10-50 mM to enhance the reaction.[9][10][11] Prepare fresh and protect from light.
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween-20 (PBST).
-
Deionized Water (diH₂O)
Protocol Steps:
-
Initial Wash: After protein transfer, wash the PVDF membrane briefly with diH₂O.
-
Oxidation:
-
Incubate the membrane in 20 mL of freshly prepared Oxidation Buffer for 20 minutes at room temperature in the dark. This step generates aldehyde groups on the carbohydrate moieties of the glycoproteins.
-
-
Washing after Oxidation:
-
Wash the membrane three times for 5 minutes each with 20 mL of diH₂O to remove excess periodate.
-
-
Fluorescent Labeling:
-
Incubate the membrane in 20 mL of freshly prepared Labeling Buffer for 60-90 minutes at room temperature in the dark. The FAM hydrazide will react with the aldehyde groups, forming a stable fluorescent hydrazone.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with 20 mL of PBST.
-
Rinse the membrane with diH₂O to remove any residual detergent.
-
-
Imaging:
-
The membrane can be imaged wet or after drying. Drying the membrane may enhance the fluorescent signal.
-
Use a fluorescence imager equipped with an excitation source appropriate for FAM (e.g., 488 nm laser or a UV transilluminator with a wavelength below 500 nm) and an emission filter centered around 520 nm.
-
Acquire the image, adjusting the exposure time to achieve optimal signal-to-noise ratio without saturating the signal from highly abundant glycoproteins.[12]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for Western blot detection of glycoproteins using FAM hydrazide 5-isomer.
Caption: Chemical principle of glycoprotein labeling with FAM hydrazide 5-isomer.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Incomplete removal of periodate. | Increase the number and duration of washes after the oxidation step. |
| Non-specific binding of FAM hydrazide to the membrane. | Ensure low-fluorescence PVDF membrane is used. Consider adding a blocking step with a non-protein-based blocker (e.g., Carbo-Free™ Blocking Solution) before oxidation, ensuring it does not interfere with the subsequent chemical reactions. | |
| Contaminants in buffers. | Use high-purity water and freshly prepared buffers. Filter buffers if necessary. | |
| Weak or No Signal | Inefficient oxidation. | Ensure the sodium meta-periodate solution is freshly prepared. Optimize oxidation time (15-30 minutes). |
| Inefficient labeling. | Ensure the FAM hydrazide stock solution has been stored properly, protected from light. Optimize labeling time (60-120 minutes). Consider adding aniline as a catalyst to the Labeling Buffer. | |
| Low abundance of glycoproteins. | Increase the amount of protein loaded onto the gel. | |
| Glycoprotein of interest lacks susceptible glycan structures. | This method primarily targets sialic acids and other sugars with cis-diols. Consider using a broader glycoprotein stain or a specific lectin if a particular glycan is suspected. | |
| Inconsistent Staining | Uneven exposure of the membrane to reagents. | Ensure the membrane is fully submerged and agitated during all incubation steps. |
| Incomplete protein transfer. | Optimize Western blot transfer conditions. |
Conclusion
FAM hydrazide, 5-isomer provides a robust and sensitive method for the fluorescent detection of glycoproteins on Western blots. Its covalent labeling mechanism ensures a stable signal, and the high quantum yield of fluorescein allows for sensitive detection with standard imaging equipment. By following the detailed protocol and considering the troubleshooting guidelines, researchers can effectively utilize this reagent for the qualitative and semi-quantitative analysis of glycoproteins, contributing to a deeper understanding of their roles in health and disease.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. aspariaglycomics.com [aspariaglycomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cacheby.com [cacheby.com]
- 5. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]
- 6. FAM hydrazide, 5-isomer (A270214) | Antibodies.com [antibodies.com]
- 7. Invitrogen Pro-Q Emerald 300 Glycoprotein Gel Stain Kit, with SYPRO Ruby Protein Gel Stain 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. Tips to Optimize Your Fluorescent Western Blot Protocol - FluoroFinder [fluorofinder.com]
- 9. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with FAM Hydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals in experiments involving FAM hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of FAM hydrazide with biomolecules?
FAM hydrazide reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1][2][3] For glycoproteins, this labeling is often achieved by first oxidizing the cis-diol groups within the carbohydrate moieties using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups.[4][5] This site-specific labeling strategy is particularly useful for antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites, thus preserving the protein's biological activity.[1][5]
Q2: My fluorescence signal is very low. What are the potential causes?
A low fluorescence signal can stem from several factors throughout the experimental workflow. The primary causes can be categorized as:
-
Inefficient Labeling: The conjugation reaction between FAM hydrazide and the target molecule may not have proceeded optimally.[1]
-
Fluorescence Quenching: The fluorescence of the FAM dye may be suppressed due to various factors.[6][7]
-
Issues with the Target Biomolecule: The problem might lie with the concentration, integrity, or properties of the glycoprotein (B1211001) or carbohydrate being labeled.
-
Instrumentation and Imaging: Problems with the fluorescence detection instrument or its settings can also lead to weak signals.[8]
Q3: What is fluorescence quenching and how can it affect my results?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[6][7] This can occur through various mechanisms, including:
-
Self-Quenching (or Concentration Quenching): At high concentrations or high degrees of labeling, FAM molecules can interact with each other, leading to a reduction in fluorescence.[6]
-
Environmental Factors: The fluorescence of FAM can be sensitive to the polarity of the solvent and the pH of the solution.[7]
-
Presence of Quenchers: Certain molecules, such as molecular oxygen, halide ions, and some transition metals, can act as quenchers and reduce the fluorescence signal.[6][7]
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues leading to low fluorescence signals with FAM hydrazide.
Issue 1: Inefficient Labeling
If the labeling reaction itself is inefficient, the resulting conjugate will have a low degree of labeling (DOL) and consequently, a weak fluorescence signal.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH of Reaction Buffer | The formation of the hydrazone bond is most efficient in a slightly acidic to neutral pH range, typically between pH 5.5 and 7.4.[1] Ensure your reaction buffer is within this optimal range. |
| Inactive FAM Hydrazide | Verify the activity and purity of the FAM hydrazide. If possible, test it with a positive control. Store the dye protected from light and moisture as recommended by the manufacturer. |
| Inefficient Oxidation of Glycoprotein | If labeling a glycoprotein, ensure the sodium periodate solution is freshly prepared.[4][5] The oxidation step is critical for generating the aldehyde groups necessary for the reaction. |
| Inappropriate Molar Ratio of Dye to Protein | The optimal dye-to-protein molar ratio can vary. A common starting point is a 10- to 50-fold molar excess of dye to protein.[5] It is advisable to perform small-scale labeling experiments with varying molar ratios to determine the optimal condition for your specific protein.[1] |
| Insufficient Incubation Time or Temperature | Ensure adequate incubation time for both the oxidation and the coupling reactions. A typical incubation time for the coupling reaction is 2 hours at room temperature.[4] |
Issue 2: Fluorescence Quenching
Even with successful labeling, the fluorescence signal can be weak due to quenching.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-labeling Leading to Self-Quenching | A high degree of labeling can cause the FAM molecules to be in close proximity, leading to self-quenching.[6] If you suspect over-labeling, reduce the initial dye-to-protein molar ratio in your reaction.[1] |
| Presence of Quenching Agents in Buffer | Review the composition of your buffers and solutions for any potential quenching agents like halide ions or transition metals.[6][7] If possible, use purified water and high-purity reagents. |
| Suboptimal Buffer Conditions (pH, Polarity) | The fluorescence of FAM can be pH-sensitive. Ensure the final buffer for your labeled conjugate has a pH that is optimal for FAM fluorescence (typically around pH 7-8). |
| Photobleaching | Prolonged exposure to excitation light can lead to the irreversible degradation of the fluorophore (photobleaching).[7][8] Minimize the exposure of your sample to light during imaging and consider using an anti-fade mounting medium for microscopy.[9] |
Issue 3: Problems with the Target Biomolecule
The issue may not be with the dye or the labeling process but with the target molecule itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Concentration of Target Biomolecule | Ensure you have a sufficient concentration of your glycoprotein or carbohydrate for labeling. |
| Degradation of the Protein | Protein degradation during the labeling process can lead to a loss of signal. You can assess the integrity of your protein by running an SDS-PAGE.[1] |
| Low Glycosylation Level | If you are labeling a glycoprotein, a low level of glycosylation will result in fewer sites for FAM hydrazide to attach, leading to a weak signal. |
Experimental Protocols
Protocol 1: Standard Glycoprotein Labeling with FAM Hydrazide
This protocol provides a general guideline for labeling glycoproteins. Optimization may be required for specific proteins.
Materials:
-
Purified Glycoprotein (e.g., IgG antibody)
-
Sodium Periodate (NaIO₄)
-
FAM Hydrazide
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[5]
-
Quenching Solution: Ethylene (B1197577) Glycol[5]
-
Anhydrous DMSO (for dissolving dye)
-
Purification Column (e.g., Sephadex G-25)[5]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 5-10 mg/mL.[5]
-
Immediately before use, prepare a 20-100 mM solution of sodium periodate in the Reaction Buffer. Protect this solution from light.[5]
-
Add the periodate solution to the glycoprotein solution. A common approach is to add 1 part of 100 mM periodate solution to 10 parts of the protein solution.[5]
-
Incubate the reaction for 30-60 minutes at room temperature or on ice, protected from light.[5]
-
Quench the reaction by adding a quenching solution like ethylene glycol to a final concentration of 10-20 mM.[5]
-
Remove excess periodate and quenching agent by desalting or dialysis against the Reaction Buffer (pH 5.5).[4]
-
-
Coupling with FAM Hydrazide:
-
Prepare a 10-50 mM stock solution of FAM hydrazide in anhydrous DMSO.[5]
-
Add the FAM hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of dye to protein is a common starting point.[5]
-
Incubate for at least 2 hours at room temperature, protected from light.[4][5]
-
-
Purification of Labeled Glycoprotein:
Visual Guides
Signaling Pathway and Experimental Workflow
Caption: Workflow for labeling glycoproteins with FAM hydrazide.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low FAM hydrazide fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. biotium.com [biotium.com]
reducing non-specific binding of FAM hydrazide 5-isomer
Welcome to the technical support center for FAM hydrazide 5-isomer. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows, with a primary focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FAM hydrazide 5-isomer?
FAM hydrazide 5-isomer is a fluorescent labeling reagent that contains a hydrazide moiety. This hydrazide group specifically reacts with carbonyl groups, such as aldehydes and ketones, to form a stable covalent hydrazone bond.[1][2][3] This reaction is particularly useful for labeling glycoproteins, where cis-diol groups in sugar moieties can be oxidized using sodium periodate (B1199274) to generate reactive aldehyde groups.[1][3]
Q2: What are the primary causes of non-specific binding with FAM hydrazide?
Non-specific binding of FAM hydrazide can arise from several factors:
-
Electrostatic Interactions: Charged interactions between the fluorescent dye and various surfaces or biomolecules in the sample.[4]
-
Hydrophobic Interactions: The aromatic nature of the fluorescein (B123965) dye can lead to non-specific binding to hydrophobic regions of proteins or other cellular components.[4][5]
-
Unreacted Aldehydes: Residual aldehyde groups from fixatives (e.g., paraformaldehyde) or endogenous aldehydes in the tissue can react with the hydrazide, leading to background signal.
-
Inadequate Washing: Insufficient removal of unbound FAM hydrazide after the labeling reaction is a common source of high background.[6]
-
Dye Aggregation: At higher concentrations, FAM hydrazide may form aggregates that can bind non-specifically to the sample.[6]
-
Sample Autofluorescence: Many biological samples, particularly tissues, exhibit natural fluorescence (autofluorescence) that can interfere with the signal from the FAM label.[6][7]
Q3: Can I use a Tris-based buffer for my labeling reaction?
It is not recommended to use buffers containing primary amines, such as Tris or glycine, during the labeling reaction. These primary amines will compete with the target molecule for reaction with the hydrazide, which can significantly reduce labeling efficiency. Amine-free buffers like phosphate-buffered saline (PBS) or sodium acetate (B1210297) buffers are preferred.[8]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered when using FAM hydrazide 5-isomer.
Problem 1: High Background Fluorescence
High background fluorescence can obscure the specific signal, making data interpretation difficult.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with FAM hydrazide. Add a non-ionic detergent, such as 0.05% - 0.1% Tween-20, to the wash buffer to help remove unbound dye.[6][9] |
| Fixative-Induced Autofluorescence | If using an aldehyde-based fixative like paraformaldehyde, quench unreacted aldehyde groups by incubating the sample with 0.1% sodium borohydride (B1222165) in PBS for 10-15 minutes at room temperature.[3][6][10] |
| Hydrophobic and Electrostatic Interactions | Include a blocking step in your protocol. Incubate the sample with a blocking agent like 1-5% Bovine Serum Albumin (BSA) in PBS for at least one hour.[6][7][8] To reduce charge-based interactions, increase the salt concentration of your buffers (e.g., add up to 200 mM NaCl).[6][8] |
| Tissue Autofluorescence | For tissues with high intrinsic autofluorescence (e.g., brain tissue), consider a pre-treatment step with an autofluorescence quencher like Sudan Black B or a commercial quenching agent.[11] |
| Dye Concentration Too High | Titrate the concentration of FAM hydrazide to determine the optimal concentration that provides a good signal-to-noise ratio.[6] |
Problem 2: Weak or No Specific Signal
A faint or absent signal can be due to inefficient labeling or other experimental factors.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inefficient Aldehyde Generation (for Glycoproteins) | Ensure the sodium periodate solution is freshly prepared. Optimize the concentration and incubation time for the periodate oxidation step. |
| Suboptimal Reaction pH | The formation of the hydrazone bond is most efficient in a slightly acidic to neutral pH range (pH 5.5 - 7.4).[8] Ensure your reaction buffer is within this range. |
| Presence of Competing Amines | As mentioned in the FAQs, avoid using buffers containing primary amines (e.g., Tris) during the labeling reaction. |
| Over-labeling and Quenching | While seeming counterintuitive, using too high a concentration of the dye can lead to self-quenching, where the fluorescent molecules interact and reduce the overall signal. Optimize the dye-to-protein molar ratio.[8] |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use an antifade mounting medium to protect the fluorophore from photobleaching during imaging.[7] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing experiments with FAM hydrazide.
| Parameter | Recommended Range/Value | Purpose | References |
| Reaction Buffer pH | 5.5 - 7.4 | Optimal for hydrazone bond formation | [8] |
| Imaging Buffer pH | 7.4 - 8.0 | Enhances the fluorescence of fluorescein | [6] |
| BSA Concentration (Blocking) | 1% - 5% (w/v) | Reduces non-specific protein interactions | [6][7] |
| Tween-20 in Wash Buffer | 0.05% - 0.1% (v/v) | Reduces hydrophobic interactions and improves washing efficiency | [9] |
| Sodium Borohydride (Quenching) | 0.1% (w/v) | Quenches autofluorescence from aldehyde fixatives | [3][6][10] |
| Sodium Chloride (NaCl) in Buffer | Up to 200 mM | Reduces charge-based non-specific binding | [8] |
Experimental Protocols
Protocol 1: General Staining Protocol with FAM Hydrazide for Cultured Cells
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Quenching (Recommended): Incubate the cells with a freshly prepared solution of 0.1% sodium borohydride in PBS for 10 minutes at room temperature.[6][10]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with 1% BSA in PBS for 1 hour at room temperature to block non-specific binding sites.[6]
-
Staining: Dilute FAM hydrazide to the desired concentration in a suitable buffer (e.g., PBS, pH 7.4) and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each to remove unbound dye.[9]
-
Mounting and Imaging: Mount the coverslip with an antifade mounting medium and image using a fluorescence microscope with the appropriate filter set for FAM (Excitation/Emission: ~494/520 nm).[2][3]
Visualizations
Caption: General experimental workflow for FAM hydrazide staining.
Caption: Troubleshooting decision tree for high background issues.
Caption: Specific vs. Non-specific binding pathways of FAM hydrazide.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Effects of Monovalent Salt on Protein-Protein Interactions of Dilute and Concentrated Monoclonal Antibody Formulations | Semantic Scholar [semanticscholar.org]
- 3. Five key tips for a better multicolor immunofluorescence staining [novusbio.com]
- 4. Immunofluorescence [bio-protocol.org]
- 5. bio-optica.it [bio-optica.it]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. nicoyalife.com [nicoyalife.com]
- 9. biotium.com [biotium.com]
- 10. mellorlab.wordpress.com [mellorlab.wordpress.com]
- 11. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
FAM Hydrazide 5-Isomer Labeling: Technical Support Center
Welcome to the technical support center for FAM hydrazide 5-isomer labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful fluorescent labeling of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of FAM hydrazide 5-isomer labeling?
A1: FAM hydrazide 5-isomer is a fluorescent dye that specifically reacts with carbonyl groups, namely aldehydes and ketones, to form a stable hydrazone bond.[1][2][3][4] This reaction is particularly useful for labeling biomolecules. For glycoproteins and polysaccharides, aldehyde groups can be generated by the mild oxidation of cis-diol groups within their sugar moieties using sodium periodate (B1199274).[1][2][3][5][6][7] This site-specific labeling is advantageous, especially for antibodies, as the glycosylation sites are often located in the Fc region, distant from the antigen-binding sites.[1][5]
Q2: What are the optimal pH conditions for the FAM hydrazide labeling reaction?
A2: The labeling process involves two main steps with distinct optimal pH ranges:
-
Periodate Oxidation: The oxidation of cis-diols in glycoproteins to generate aldehydes is most efficient in a slightly acidic buffer, typically around pH 5.5, using a sodium acetate (B1210297) buffer.[1][5][6][7]
-
Hydrazone Formation: The reaction between the FAM hydrazide and the newly formed aldehydes proceeds spontaneously and is most effective in a pH range of 5.5 to 7.4.[1] While the reaction can occur at neutral pH, it is often carried out at a slightly acidic pH to ensure the stability of the aldehyde groups.
Q3: What is the recommended molar ratio of FAM hydrazide to the target molecule?
A3: The optimal molar ratio, which influences the Degree of Labeling (DOL), varies depending on the specific protein or molecule and the intended application. A higher DOL can increase the fluorescence signal, but over-labeling can lead to issues such as fluorescence quenching (where the dye molecules interact and reduce the overall fluorescence) and protein precipitation.[1][8] For antibodies, a DOL between 2 and 10 is generally considered optimal. It is highly recommended to perform small-scale pilot experiments with varying molar ratios to determine the ideal condition for your specific target.[1]
Q4: How should I store FAM hydrazide 5-isomer?
A4: FAM hydrazide 5-isomer should be stored at -20°C in the dark and protected from light.[3][4] It is also advisable to desiccate the product.[3] When preparing stock solutions, use an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These stock solutions can typically be stored at -20°C for at least a month.
Q5: How can I purify the FAM-labeled conjugate and remove unreacted dye?
A5: The purification method depends on the nature of the labeled molecule. Common methods include:
-
Size Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method for separating the larger labeled protein from the smaller, unreacted dye molecules.[1][5][6][7]
-
Dialysis: This technique is also effective for removing small molecules like unreacted dye from a solution of larger labeled proteins.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for more precise purification, especially for smaller molecules like peptides or oligonucleotides.
-
Hydrazide Beads: For glycoproteins, hydrazide-functionalized beads can be used to capture the oxidized molecules, allowing for the washing away of non-glycosylated proteins and unreacted dye before the release of the labeled glycans or glycopeptides.[9][10]
Troubleshooting Guide
Unsatisfactory results in a labeling experiment can be frustrating. The following guide addresses common issues, their potential causes, and recommended solutions.
Problem 1: Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Inefficient Labeling Reaction | - Optimize pH: Ensure the pH for periodate oxidation is ~5.5 and for hydrazone formation is between 5.5 and 7.4.[1] - Verify Reagent Activity: Check the expiration date and storage conditions of the FAM hydrazide and sodium periodate. Prepare fresh sodium periodate solution immediately before use.[5][6][7] - Increase Incubation Time/Temperature: While the reaction is often performed at room temperature for 1-2 hours, you can try extending the incubation time or performing the reaction at 4°C overnight.[5][7] |
| Over-labeling (Fluorescence Quenching) | - Determine the Degree of Labeling (DOL): Calculate the DOL to see if it is too high.[1] - Reduce Molar Ratio: Lower the initial molar ratio of FAM hydrazide to your target molecule in the reaction.[1][8] |
| Protein Degradation | - Assess Protein Integrity: Run an SDS-PAGE gel to check for any signs of protein degradation.[1] - Gentle Oxidation: Use the minimum effective concentration of sodium periodate and a shorter incubation time to avoid damaging the protein. |
| Insufficient Aldehyde Generation | - Optimize Periodate Oxidation: Ensure the sodium periodate concentration and incubation time are sufficient for your specific glycoprotein (B1211001). |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Incomplete Removal of Free Dye | - Thorough Purification: Ensure your purification method is adequate. For size-exclusion chromatography, collect multiple fractions and screen them to find the ones with the pure conjugate.[1] For dialysis, use a sufficient volume of buffer and change it several times. |
| Non-specific Binding of the Dye | - Reduce Dye Concentration: Use a lower molar excess of FAM hydrazide in the labeling reaction. - Filter the Dye Solution: Aggregates of the dye can cause non-specific staining. Centrifuge the FAM hydrazide stock solution at high speed or filter it through a 0.22 µm syringe filter before use.[11] |
| Autofluorescence of the Sample | - Include an Unstained Control: This will help you determine the level of natural fluorescence in your sample.[12] - Use a Quenching Agent: For cellular imaging, you can treat the sample with a quenching agent like sodium borohydride (B1222165) after fixation to reduce autofluorescence.[11] |
Problem 3: Altered Biological Activity of the Labeled Molecule
| Potential Cause | Recommended Solution |
| Modification of a Critical Residue | - Site-Specific Labeling Advantage: FAM hydrazide labeling of glycoproteins is generally site-specific to the carbohydrate moieties, which is often an advantage.[1] Confirm that the glycosylation sites are not essential for your protein's function. |
| Harsh Reaction Conditions | - Gentle Oxidation: Use the mildest possible conditions for periodate oxidation to avoid collateral damage to the protein backbone.[1] |
Experimental Protocols
Protocol 1: General Labeling of Glycoproteins with FAM Hydrazide
This protocol outlines the key steps for labeling a glycoprotein, such as an antibody.
-
Preparation of the Glycoprotein:
-
Periodate Oxidation:
-
Prepare a fresh 20-100 mM solution of sodium meta-periodate (NaIO₄) in the same sodium acetate buffer.[5][6][7]
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10-20 mM.[5][6][7]
-
Incubate the reaction for 15-60 minutes at room temperature in the dark.[5][13]
-
Quench the reaction by adding a quenching agent like glycerol (B35011) or ethylene (B1197577) glycol.
-
Remove the excess periodate and byproducts by desalting the protein solution using a size-exclusion column (e.g., Sephadex G-25) equilibrated with 0.1 M sodium acetate buffer (pH 5.5).[5][6][7]
-
-
FAM Hydrazide Labeling:
-
Prepare a stock solution of FAM hydrazide 5-isomer in anhydrous DMSO or DMF.[5]
-
Add the FAM hydrazide stock solution to the oxidized glycoprotein solution. The molar ratio should be optimized based on your specific needs.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[5][7]
-
-
Purification of the Labeled Glycoprotein:
-
Characterization (Optional but Recommended):
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~494 nm (for FAM).
-
Visualizations
Experimental Workflow for Glycoprotein Labeling
Caption: Workflow for FAM Hydrazide Conjugation to Glycoproteins.
Troubleshooting Logic for Low Fluorescence Signal
Caption: Troubleshooting Logic for Low Fluorescence Signal Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BioActs Official Website [bioacts.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. docs.aatbio.com [docs.aatbio.com]
effect of pH on FAM hydrazide labeling efficiency
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals using FAM hydrazide for fluorescent labeling. The primary focus is on understanding and optimizing the effect of pH on labeling efficiency.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the FAM hydrazide labeling workflow, providing diagnostic questions and solutions to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction behind FAM hydrazide labeling? A1: FAM hydrazide is a carbonyl-reactive fluorescent dye.[1] It specifically reacts with aldehyde or ketone groups on a target molecule to form a stable covalent bond known as a hydrazone.[2][3] This reaction is a type of nucleophilic addition. For biomolecules like glycoproteins that lack native carbonyl groups, aldehydes are typically introduced by gentle oxidation of sugar moieties (cis-diols) with sodium periodate (B1199274).[4][5]
Q2: What is the optimal pH for FAM hydrazide labeling and why is it so important? A2: The optimal pH for hydrazone formation is in the mildly acidic range, typically between pH 5.5 and 7.4 .[4] The reaction mechanism involves two key stages influenced by pH:
-
Nucleophilic Attack: The hydrazine (B178648) nitrogen attacks the carbonyl carbon. This step requires the hydrazine to be in its neutral, nucleophilic state. At very low pH (e.g., <4), the hydrazine becomes protonated, losing its nucleophilicity and inhibiting the reaction.[6]
-
Dehydration: A tetrahedral intermediate is formed, which must then eliminate a water molecule to form the stable hydrazone. This dehydration step is the rate-limiting step at neutral pH and is catalyzed by acid.[6][7]
Therefore, a mildly acidic pH provides a crucial balance: it is high enough to ensure a sufficient population of neutral, reactive hydrazine while being low enough to effectively catalyze the rate-limiting dehydration step.
Q3: My fluorescence signal is weak or completely absent. What are the likely causes? A3: A weak or non-existent signal is a common issue that can stem from multiple factors.[8] Consider the following possibilities:
-
Suboptimal pH: The reaction buffer was outside the optimal 5.5-7.4 range, leading to inefficient hydrazone bond formation.[4]
-
Inefficient Aldehyde Generation: For glycoproteins, the periodate oxidation step may have been inefficient due to incorrect pH (optimal is ~5.5), insufficient periodate concentration, or a degraded periodate solution.[9][10]
-
Degraded FAM Hydrazide: The dye may have degraded due to improper storage (exposure to light or moisture).
-
Over-labeling and Self-Quenching: Attaching too many FAM molecules in close proximity can lead to fluorescence quenching, where the dyes interact and dissipate energy non-radiatively.[4][11] Calculating the Degree of Labeling (DOL) is essential to diagnose this.
-
Protein Degradation: Harsh reaction conditions could have denatured or degraded your target protein.[4]
Q4: I see a high background signal after purification. What went wrong? A4: High background is typically caused by residual, unbound FAM hydrazide. This indicates that the post-reaction purification was insufficient.[4] Methods like size-exclusion chromatography (e.g., Sephadex G-25), extensive dialysis, or spin columns are necessary to completely separate the labeled protein from the much smaller, unbound dye molecules.[4][9]
Q5: My labeled antibody has lost its binding activity. Can this be fixed? A5: This can happen if the labeling process modifies critical residues. With glycoproteins like antibodies, FAM hydrazide labeling is advantageous because the glycosylation sites are often in the Fc region, away from the antigen-binding sites.[4][9] However, if your protein's activity relies on specific carbohydrate structures or if the oxidation/labeling conditions denatured the protein, activity can be lost. To prevent this, consider reducing the concentration of the periodate or the dye-to-protein molar ratio in your next experiment.[11]
Quantitative Data: pH and Reaction Conditions
While direct quantitative data on FAM hydrazide labeling efficiency across different pH values is sparse in literature, the reaction kinetics of hydrazone formation are well-studied. The efficiency is directly related to the reaction rate.
| Parameter | Recommended Condition | Rationale & Notes | Citation |
| Periodate Oxidation pH | pH 5.5 (Sodium Acetate Buffer) | Optimal for gentle oxidation of cis-diols on glycoproteins to generate aldehydes. | [4][9][10] |
| Hydrazone Ligation pH | pH 5.5 - 7.4 | Balances the need for a neutral nucleophile (hydrazine) and acid catalysis for the rate-limiting dehydration step. Slower rates are observed at neutral pH. | [4][6][12] |
| Reaction Buffer | Sodium Acetate, Phosphate Buffer | Choose a buffer system effective in the pH 5.5-7.4 range. Avoid amine-containing buffers (e.g., Tris) as they can compete with the hydrazide. | |
| Aniline Catalyst | 1-10 mM (Optional) | Aniline can be used as a nucleophilic catalyst to significantly accelerate hydrazone/oxime formation, especially at neutral pH. | [12] |
Experimental Protocols
Protocol: Labeling of Glycoproteins with FAM Hydrazide
This protocol provides a general workflow for labeling glycoproteins, such as antibodies, which involves an initial oxidation step.
Materials:
-
Glycoprotein (B1211001) solution (e.g., 5 mg/mL)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20-100 mM in buffer, freshly prepared)
-
FAM Hydrazide solution (50 mM in DMSO or DMF)
-
Purification column (e.g., Sephadex G-25)
-
Quenching agent (e.g., ethylene (B1197577) glycol)
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into 0.1 M Sodium Acetate Buffer, pH 5.5, via dialysis or a desalting column. Adjust protein concentration to 2-10 mg/mL.
-
Oxidation:
-
Add the freshly prepared sodium periodate solution to the glycoprotein solution. A final periodate concentration of 1-10 mM is typical.
-
Incubate the reaction for 30-60 minutes at room temperature or 4°C, protected from light.[13]
-
(Optional) Quench the reaction by adding ethylene glycol to a final concentration of ~20 mM and incubating for 10 minutes.
-
-
Removal of Excess Periodate: Immediately remove the excess periodate and byproducts by running the solution through a desalting column (e.g., G-25), eluting with 0.1 M Sodium Acetate, pH 5.5.[9]
-
Conjugation:
-
To the purified, oxidized glycoprotein, add the FAM hydrazide stock solution. A 50-100 fold molar excess of dye to protein is a common starting point.
-
Incubate for 2 hours to overnight at room temperature, protected from light.[9]
-
-
Purification:
-
Analysis:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~495 nm (for FAM).
-
Visualizations
Experimental Workflow
Caption: Workflow for FAM hydrazide labeling of glycoproteins.
Effect of pH on Hydrazone Formation
Caption: Influence of pH on the hydrazone formation reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
dealing with FAM hydrazide solubility problems in aqueous buffer
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering solubility issues with FAM (fluorescein) hydrazide in aqueous buffers. Proper dissolution is critical for successful labeling of carbonyl compounds such as aldehydes and ketones on biomolecules.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my FAM hydrazide not dissolving in my aqueous buffer (e.g., PBS)?
A1: FAM hydrazide has inherently low solubility in neutral aqueous solutions. This is due to the hydrophobic nature of the fluorescein (B123965) molecule. It is common practice to first prepare a concentrated stock solution in a suitable organic solvent before diluting it into the final aqueous reaction buffer.[4]
Q2: What are the recommended primary solvents for making a FAM hydrazide stock solution?
A2: The most commonly recommended solvents are anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3][5][6] These polar aprotic solvents can dissolve FAM hydrazide at high concentrations (e.g., 1-10 mg/mL).
Q3: How does pH affect the solubility of FAM hydrazide?
A3: The solubility of fluorescein derivatives is pH-dependent.[4] While specific data for FAM hydrazide is limited, the fluorescence of the molecule is known to be optimal in a pH range of 7.2-7.6.[7] For the hydrazone formation reaction with carbonyls, a slightly acidic pH of around 6 can be more efficient, but this must be balanced with solubility and fluorescence considerations.[7] Generally, increasing the pH can enhance the solubility of fluorescein-based molecules.
Q4: Will the organic solvent from my stock solution interfere with my experiment?
A4: High concentrations of organic solvents like DMSO can negatively impact protein structure and cellular assays. It is recommended to keep the final concentration of the organic co-solvent in the aqueous buffer as low as possible, typically below 10% (v/v), though the exact tolerance will depend on your specific application.
Q5: Are there more water-soluble alternatives to FAM hydrazide?
A5: Yes, PEGylated FAM hydrazide is a commercially available alternative with significantly improved water solubility.[8] One supplier specifies a solubility of 10 mg/mL directly in water for their fluorescein PEG hydrazide product.[8] This modification can be ideal for applications requiring higher dye concentrations in a purely aqueous environment.[8]
Troubleshooting Guide
This section addresses the common problem of precipitation when preparing a working solution of FAM hydrazide.
Problem: Precipitate forms when diluting the FAM hydrazide stock solution into an aqueous buffer.
This is the most frequent issue and occurs when the concentration of FAM hydrazide exceeds its solubility limit in the final aqueous medium.[4] Below is a step-by-step workflow to resolve this issue.
Caption: Troubleshooting workflow for FAM hydrazide precipitation.
Experimental Protocols
Protocol 1: Preparation of a FAM Hydrazide Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution in an organic solvent.
-
Weighing: Carefully weigh out the required amount of solid FAM hydrazide powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 1-10 mg/mL).
-
Dissolution: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.[9] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the dilution of the organic stock solution into the final aqueous buffer.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dilution: While vortexing the aqueous buffer, slowly and dropwise add the required volume of the FAM hydrazide organic stock solution to reach the final desired concentration. Rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.[4]
-
Final Check: Once the stock is added, vortex the solution for another 30 seconds. Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
Usage: Use the working solution immediately for your labeling reaction.[10]
Caption: Workflow for preparing FAM hydrazide solutions.
Quantitative Data Summary
The solubility of FAM hydrazide is highly dependent on the solvent system used. The following table summarizes solubility information based on manufacturer datasheets and technical guides.
| Solvent/Buffer | Solubility | Recommended Use | Source(s) |
| Primary Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Good / High | Stock Solution | [3][5] |
| Dimethylformamide (DMF) | Good / High | Stock Solution | [1][3][6] |
| Alcohols (e.g., Ethanol) | Good | Stock Solution | [6][9] |
| Aqueous Solutions | |||
| Water / PBS (pH ~7.4) | Poor / Low | Working Solution (with co-solvent) | |
| Alternative Compound | |||
| Fluorescein PEG Hydrazide | 10 mg/mL in Water | Water-soluble alternative | [8] |
References
- 1. FAM hydrazide, 6-isomer (A270215) | Antibodies.com [antibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioActs Official Website [bioacts.com]
- 4. Fluorescein Hydrazide|High-Quality Sensor Reagent [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. FAM hydrazide, 5-isomer (A270214) | Antibodies.com [antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. nanocs.net [nanocs.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biotium.com [biotium.com]
side reactions of FAM hydrazide with biological samples
Welcome to the technical support center for FAM hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of FAM hydrazide in labeling biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with FAM hydrazide, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| 1. Low or No Fluorescent Signal | Inefficient generation of aldehydes: The oxidation step may be incomplete if you are labeling glycoproteins or other molecules requiring periodate (B1199274) oxidation. | - Ensure the sodium periodate solution is freshly prepared. - Optimize the periodate concentration and incubation time. - Perform the oxidation at an optimal pH of 5.5.[1][2] |
| Inefficient hydrazone bond formation: The reaction between FAM hydrazide and the carbonyl group may not have proceeded optimally. | - Ensure the pH of the conjugation reaction is within the optimal range of 5.5-7.4.[1] - Increase the incubation time or temperature of the conjugation reaction. | |
| Hydrolysis of the hydrazone bond: The hydrazone bond is susceptible to hydrolysis, particularly at acidic pH. | - Maintain a neutral to slightly alkaline pH during purification and storage of the labeled sample. | |
| Fluorescence quenching due to over-labeling: An excessively high degree of labeling can lead to self-quenching of the FAM fluorophore.[1] | - Reduce the molar excess of FAM hydrazide in the conjugation reaction.[1] - Determine the Degree of Labeling (DOL) to identify and avoid over-labeling.[1] | |
| Degraded FAM hydrazide: The reagent may have degraded due to improper storage. | - Store FAM hydrazide at -20°C in the dark and desiccated.[3][4] - Allow the reagent to warm to room temperature before opening to prevent condensation. | |
| 2. High Background Fluorescence | Excess unbound FAM hydrazide: Residual, unreacted dye in the sample is a common cause of high background. | - Ensure thorough purification of the labeled conjugate using methods like size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[1][5] |
| Non-specific binding of FAM hydrazide: The dye may bind non-specifically to hydrophobic regions of proteins or other cellular components. | - Reduce the concentration of FAM hydrazide used in the labeling reaction. - Include a blocking step (e.g., with BSA) in your protocol if working with cells or tissues. - Increase the stringency of wash steps after labeling. | |
| Autofluorescence of the biological sample: Many cells and tissues have endogenous molecules that fluoresce, contributing to background noise. | - Include an unstained control to assess the level of autofluorescence. - Consider using a spectral unmixing tool if your imaging system supports it. | |
| Unreacted aldehydes from fixation: Aldehyde-based fixatives (e.g., glutaraldehyde) can leave reactive carbonyl groups that bind FAM hydrazide. | - After fixation, quench unreacted aldehydes with a reducing agent like sodium borohydride (B1222165) or a glycine-based buffer. | |
| 3. Labeled Protein is Inactive or Precipitated | Over-labeling: A high number of dye molecules can alter the protein's conformation and lead to aggregation and precipitation.[1] | - Decrease the dye-to-protein molar ratio in the conjugation reaction.[1][6] - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[6] |
| Modification of critical residues: For glycoproteins, the oxidation step, if too harsh, could potentially damage the protein backbone. | - Use mild oxidation conditions (e.g., low concentration of sodium periodate, short incubation time). | |
| Protein degradation: The protein may have been denatured or degraded during the labeling process. | - Run an SDS-PAGE gel to check for protein degradation.[1] - Ensure all buffers are sterile and free of proteases. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of FAM hydrazide with biological samples?
A1: FAM hydrazide reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] In biological samples, these carbonyl groups can be naturally present or can be generated by the oxidation of vicinal diols in sugar residues (e.g., in glycoproteins) using a mild oxidizing agent like sodium periodate.[1][2][3]
Q2: What is the optimal pH for labeling with FAM hydrazide?
A2: The labeling process typically involves two steps with different optimal pH ranges. The oxidation of glycoproteins with sodium periodate is most efficient at a pH of 5.5.[1][2] The subsequent formation of the hydrazone bond between FAM hydrazide and the aldehyde group occurs efficiently in a pH range of 5.5 to 7.4.[1] The kinetics of hydrazone formation are generally faster at a slightly acidic to neutral pH.
Q3: What is a typical dye-to-protein molar excess to use for labeling?
A3: A common starting point for labeling glycoproteins is a 10- to 50-fold molar excess of FAM hydrazide to the protein.[5] For antibodies, an optimal Degree of Labeling (DOL) is generally between 2 and 10.[1] It is highly recommended to perform a titration with varying molar ratios to determine the optimal condition for your specific protein and application, as excessive labeling can lead to fluorescence quenching and protein precipitation.[1]
Q4: Can FAM hydrazide react with other functional groups in biological samples?
A4: The hydrazide group is highly selective for aldehydes and ketones under typical biological labeling conditions. While side reactions with other functional groups are not commonly reported, it is important to follow recommended protocols and purification procedures to minimize any potential non-specific interactions.
Q5: How should I store my FAM hydrazide and the labeled conjugate?
A5: FAM hydrazide should be stored at -20°C in the dark and protected from moisture.[3][4] Purified, labeled glycoproteins can be stored at 4°C, protected from light.[5] For long-term storage, it is recommended to add a stabilizer like BSA and store at -20°C or -80°C.[5]
Quantitative Data Summary
The efficiency of labeling with FAM hydrazide is influenced by several factors. The following tables provide a summary of typical starting conditions and parameters.
Table 1: Recommended pH Conditions for Glycoprotein (B1211001) Labeling
| Step | Recommended pH | Buffer Example |
| Oxidation | 5.5 | 0.1 M Sodium Acetate[1][5] |
| Conjugation | 5.5 - 7.4 | 0.1 M Sodium Acetate or PBS[1] |
| Purification & Storage | 7.4 | Phosphate-Buffered Saline (PBS)[5] |
Table 2: Recommended Molar Excess and Expected Degree of Labeling (DOL)
| Biomolecule | Recommended Molar Excess (Dye:Protein) | Expected DOL |
| Antibodies (IgG) | 10 - 50 fold[5] | 2 - 10[1] |
| Other Glycoproteins | 10 - 50 fold[5] | Varies (empirical determination recommended) |
Experimental Protocols
Key Experiment: Labeling of Glycoproteins with FAM Hydrazide
This protocol provides a general guideline for the labeling of glycoproteins, such as antibodies, with FAM hydrazide. Optimization may be required for specific proteins.
Materials:
-
Purified Glycoprotein (e.g., IgG antibody)
-
FAM hydrazide
-
Sodium Periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[5]
-
Quenching Solution: Ethylene (B1197577) Glycol
-
Anhydrous DMSO
-
Purification Column (e.g., Sephadex G-25)[5]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 5-10 mg/mL.[5]
-
Immediately before use, prepare a 20-100 mM solution of sodium periodate in the Reaction Buffer. Protect this solution from light.[5]
-
Add the periodate solution to the glycoprotein solution and incubate for 20-30 minutes at room temperature in the dark.[5]
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes.[5]
-
Remove excess periodate and quenching agent by desalting or dialysis against the Reaction Buffer.[1]
-
-
Conjugation with FAM Hydrazide:
-
Prepare a 10-50 mM stock solution of FAM hydrazide in anhydrous DMSO.[5]
-
Add the FAM hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of dye to protein is a common starting point.[5]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][5]
-
-
Purification of Labeled Glycoprotein:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.[5]
-
Apply the conjugation reaction mixture to the column.
-
Elute the labeled protein with PBS. The first colored fractions will contain the FAM-labeled glycoprotein.[1]
-
Collect the fractions and monitor the elution profile using a spectrophotometer at 280 nm (for protein) and ~494 nm (for FAM).[5]
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be calculated using the following formula: DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF_280))) Where:
-
A_max is the absorbance of the conjugate at ~494 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
M_protein is the molecular weight of the protein.
-
ε_dye is the molar extinction coefficient of FAM at ~494 nm (typically ~75,000 cm⁻¹M⁻¹).
-
CF_280 is the correction factor for the absorbance of the dye at 280 nm (A_280 / A_max).
-
-
Visualizations
Caption: Experimental workflow for labeling glycoproteins with FAM hydrazide.
Caption: Troubleshooting logic for common FAM hydrazide labeling issues.
References
Technical Support Center: Improving FAM Hydrazide Labeling Efficiency on Glycoproteins
Welcome to the technical support center for FAM (Carboxyfluorescein) hydrazide labeling of glycoproteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize your labeling efficiency and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind FAM hydrazide labeling of glycoproteins?
A1: The labeling process is a two-step chemical reaction. First, the carbohydrate moieties (glycans) on the glycoprotein (B1211001) are oxidized using a mild oxidizing agent, typically sodium periodate (B1199274) (NaIO₄). This reaction cleaves the bonds between adjacent hydroxyl groups (cis-diols) on the sugar residues, creating reactive aldehyde groups.[1][2] In the second step, the hydrazide group of the FAM hydrazide molecule reacts with these newly formed aldehydes to create a stable hydrazone bond, covalently attaching the fluorescent FAM dye to the glycoprotein.[3][4] This method is particularly advantageous for labeling antibodies, as glycosylation sites are often located in the Fc region, away from the antigen-binding sites, thus preserving the protein's biological activity.[2][3][4]
Q2: Which sugar residues are targeted by sodium periodate oxidation?
A2: The specificity of the oxidation can be controlled by the concentration of sodium periodate. Low concentrations (e.g., 1 mM) primarily oxidize the terminal sialic acid residues, which have a susceptible side chain.[1][5] Higher concentrations (>10 mM) will lead to the oxidation of other sugar residues like galactose and mannose.[1]
Q3: What is the optimal pH for the labeling reaction?
A3: The optimal pH varies for the two main steps of the reaction. The oxidation step with sodium periodate is typically carried out at a pH of around 5.5 in a sodium acetate (B1210297) buffer.[2][3] The subsequent hydrazone bond formation between the FAM hydrazide and the aldehyde is also efficient in a slightly acidic to neutral pH range, typically between 5.5 and 7.4.[3]
Q4: Can I improve the efficiency of the hydrazone bond formation?
A4: Yes, the addition of a catalyst can significantly improve the efficiency of the hydrazone ligation. Aniline (B41778) is a commonly used catalyst that can accelerate the reaction, allowing for the use of lower concentrations of the hydrazide reagent and leading to higher labeling yields in a shorter amount of time.[6][7]
Q5: How can I determine the degree of labeling (DOL)?
A5: The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined using absorption spectroscopy. You need to measure the absorbance of the purified labeled glycoprotein at 280 nm (for the protein) and at the maximum absorbance wavelength for FAM (around 494 nm). The DOL can then be calculated using the Beer-Lambert law and a specific formula that corrects for the dye's absorbance at 280 nm.[3]
Troubleshooting Guide
This guide addresses common issues encountered during FAM hydrazide labeling of glycoproteins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | 1. Inefficient Oxidation: The glycoprotein was not sufficiently oxidized to generate enough aldehyde groups. 2. Suboptimal Coupling Reaction: The pH of the coupling buffer was incorrect, the incubation time was too short, or the FAM hydrazide concentration was too low. 3. Degraded FAM Hydrazide: The FAM hydrazide reagent may have degraded due to improper storage (e.g., exposure to light or moisture).[8] 4. Protein Degradation: The glycoprotein may have been denatured or degraded during the labeling process. | 1. Optimize Oxidation: Increase the concentration of sodium periodate or the incubation time. Ensure the oxidation buffer is at the correct pH (around 5.5).[2][9] 2. Optimize Coupling: Verify the pH of the coupling buffer (typically 5.5-7.4).[3] Increase the incubation time or the molar excess of FAM hydrazide. Consider adding a catalyst like aniline to improve efficiency.[6] 3. Use Fresh Reagent: Use a fresh, properly stored vial of FAM hydrazide. 4. Assess Protein Integrity: Run an SDS-PAGE gel to check for protein degradation.[3] |
| High Background/Non-Specific Binding | 1. Excess Unbound Dye: The purification step was not sufficient to remove all the unbound FAM hydrazide. 2. Hydrophobic Interactions: The FAM dye, being hydrophobic, can non-specifically bind to the protein or container surfaces.[10][11] 3. Ionic Interactions: Charged regions on the protein may non-specifically interact with the dye. | 1. Thorough Purification: Use an appropriate purification method such as size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis to remove all unbound dye.[3][4] 2. Use Blocking Agents/Additives: Include blocking agents like Bovine Serum Albumin (BSA) in your buffers to prevent non-specific binding to surfaces.[10][11] Adding a non-ionic surfactant like Tween-20 at a low concentration can also help disrupt hydrophobic interactions.[10][11] 3. Adjust Buffer Conditions: Increase the salt concentration (e.g., NaCl) in your buffers to shield ionic interactions.[10][11] |
| Protein Precipitation | 1. Over-labeling: Too many FAM molecules have been attached to the glycoprotein, leading to aggregation and precipitation due to increased hydrophobicity.[3] 2. Solvent Incompatibility: The solvent used to dissolve the FAM hydrazide (e.g., DMSO) may be causing the protein to precipitate when added to the reaction mixture. | 1. Reduce Degree of Labeling: Decrease the molar excess of FAM hydrazide used in the coupling reaction. Perform small-scale experiments with varying dye-to-protein ratios to find the optimal condition.[3] 2. Optimize Solvent Addition: Add the FAM hydrazide stock solution slowly to the protein solution while gently mixing. Ensure the final concentration of the organic solvent is low. |
| Inconsistent Labeling Efficiency | 1. Variability in Reagent Preparation: Inconsistent concentrations of sodium periodate or FAM hydrazide solutions. 2. Fluctuations in Reaction Conditions: Variations in incubation times, temperatures, or pH between experiments. 3. Inconsistent Glycosylation: The glycosylation pattern of the glycoprotein may vary between batches. | 1. Prepare Fresh Solutions: Always prepare fresh sodium periodate solution immediately before use as it is light-sensitive.[1][4] 2. Standardize Protocol: Strictly adhere to the established protocol, ensuring consistent reaction parameters. 3. Characterize Glycoprotein: If possible, analyze the glycosylation profile of your glycoprotein batches to ensure consistency. |
Experimental Protocols & Data
Optimization of Reaction Conditions
The efficiency of FAM hydrazide labeling is dependent on several factors. The following table summarizes key parameters and their typical ranges for optimizing the labeling reaction.
| Parameter | Typical Range/Condition | Notes |
| Glycoprotein Concentration | 5-10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of precipitation.[12] |
| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | A slightly acidic pH is optimal for the periodate oxidation of glycans.[2][4] |
| Sodium Periodate (NaIO₄) Concentration | 1-20 mM | Use 1 mM to selectively oxidize sialic acids.[1] Use 10-20 mM for more general oxidation of other sugar residues.[1][2] Always prepare fresh. |
| Oxidation Time | 30-60 minutes | Longer times may be required for glycoproteins without sialic acid residues.[13] The reaction should be performed in the dark.[1] |
| Coupling Buffer | 0.1 M Sodium Acetate, pH 5.5 - 7.4 | The hydrazone bond formation is efficient within this pH range.[3] |
| FAM Hydrazide to Protein Molar Ratio | 10:1 to 50:1 | This should be optimized for each specific glycoprotein to achieve the desired degree of labeling without causing precipitation.[4] |
| Coupling Time | 2 hours to overnight | The reaction can be performed at room temperature or 4°C. |
| Catalyst (optional) | 10 mM Aniline | Can significantly increase labeling efficiency.[7] |
Detailed Experimental Protocol: FAM Hydrazide Labeling of a Glycoprotein
This protocol provides a general guideline. Optimization may be required for your specific glycoprotein.
Materials:
-
Purified Glycoprotein
-
Sodium Periodate (NaIO₄)
-
FAM Hydrazide
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: Ethylene (B1197577) Glycol or Glycerol
-
Anhydrous DMSO (for dissolving FAM hydrazide)
-
Purification Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
Step 1: Oxidation of the Glycoprotein
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 5-10 mg/mL.[4]
-
Immediately before use, prepare a 20 mM solution of sodium periodate in the Reaction Buffer. Protect this solution from light.[2][4]
-
Add the sodium periodate solution to the glycoprotein solution. A final periodate concentration of 10 mM is a good starting point.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.[12]
-
Quench the reaction by adding a quenching solution (e.g., ethylene glycol) to a final concentration of 10-20 mM and incubate for 10-15 minutes.
-
Remove the excess periodate and quenching agent by desalting the glycoprotein solution using a purification column (e.g., Sephadex G-25) equilibrated with the Reaction Buffer (pH 5.5).[2][4]
Step 2: Coupling with FAM Hydrazide
-
Prepare a 10-50 mM stock solution of FAM hydrazide in anhydrous DMSO.[4]
-
Add the FAM hydrazide stock solution to the oxidized glycoprotein solution. A 20- to 50-fold molar excess of dye to protein is a common starting point.[4]
-
Incubate the reaction for at least 2 hours at room temperature, protected from light.[2][4] For lower efficiency reactions, this can be extended to overnight at 4°C.
Step 3: Purification of the Labeled Glycoprotein
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[3][4]
-
Apply the reaction mixture to the column.
-
Elute the labeled glycoprotein with PBS. The first colored fractions will contain the labeled protein.[3]
-
Collect the fractions and measure their absorbance at 280 nm and ~494 nm to determine the protein concentration and the degree of labeling.
-
Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.[4]
Visualizations
Caption: Workflow for FAM Hydrazide Labeling of Glycoproteins.
Caption: Chemical reaction steps in FAM hydrazide labeling.
Caption: Troubleshooting decision tree for FAM hydrazide labeling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective radioactive labeling of cell surface sialoglycoproteins by periodate-tritiated borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 7. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Optimization of oxidation of glycoproteins: an assay for predicting coupling to hydrazide chromatographic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. jku.at [jku.at]
Validation & Comparative
Navigating the Landscape of Glycoprotein Labeling: A Guide to Alternatives for FAM Hydrazide
For researchers, scientists, and drug development professionals engaged in the intricate study of glycoproteins, the ability to specifically label and detect these complex biomolecules is paramount. Fluorescein (B123965) (FAM) hydrazide has long served as a workhorse for this purpose, enabling the fluorescent tagging of glycoproteins following periodate (B1199274) oxidation of their carbohydrate moieties. However, the expanding toolkit of bioconjugation chemistries now offers a range of powerful alternatives, each with unique advantages in terms of stability, specificity, and sensitivity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their specific needs.
The Foundation: Hydrazide Chemistry with FAM
The conventional method of labeling glycoproteins with FAM hydrazide involves two key steps. First, the cis-diol groups of sialic acids and other sugar residues on the glycoprotein (B1211001) are oxidized with sodium periodate (NaIO₄) to generate reactive aldehyde groups. Subsequently, the hydrazide moiety of FAM hydrazide reacts with these aldehydes to form a hydrazone bond, covalently attaching the fluorescein fluorophore.
A Comparative Overview of Labeling Chemistries
While effective, the hydrazone linkage formed in the reaction with FAM hydrazide is susceptible to hydrolysis, particularly under acidic conditions. This has spurred the development of alternative labeling strategies that offer enhanced stability and performance. The following sections delve into the most prominent alternatives, comparing their mechanisms, performance characteristics, and experimental workflows.
Aminooxy Compounds: Forging a More Stable Union
Aminooxy-functionalized probes have emerged as a superior alternative to hydrazides for labeling carbonyl groups on glycoproteins. The reaction of an aminooxy group with an aldehyde results in the formation of a highly stable oxime linkage.
Performance Comparison: Hydrazone vs. Oxime Linkage
Experimental data consistently demonstrates the superior stability of the oxime bond compared to the hydrazone bond. Studies on the hydrolytic stability of isostructural hydrazones and oximes have shown that the rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones.[1][2][3][4][5] At a neutral pH of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a methylhydrazone.[1][5] This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage, which makes it more resistant to hydrolysis.[1][2][5]
| Feature | Hydrazide Chemistry (e.g., FAM Hydrazide) | Aminooxy Chemistry |
| Reactive Group | Hydrazide (-CONHNH₂) | Aminooxy (-ONH₂) |
| Resulting Linkage | Hydrazone | Oxime |
| Linkage Stability | Less stable, prone to hydrolysis | Highly stable, significantly more resistant to hydrolysis[1][2][3][4][5] |
| Reaction pH | Typically pH 4-6 | Typically pH 5-7 |
| Catalyst | Aniline (B41778) can accelerate the reaction | Aniline can significantly accelerate the reaction[6] |
Biotin (B1667282) Hydrazide: The Power of Secondary Detection
Biotin hydrazide offers an alternative to direct fluorescent labeling by introducing a biotin tag onto the glycoprotein.[7] This allows for subsequent detection with fluorescently-labeled streptavidin or avidin (B1170675), providing signal amplification and versatility in assay design.
Performance Considerations:
While biotinylation itself is a robust technique, the sensitivity of detection can be influenced by the streptavidin-fluorophore conjugate used. It has been reported that in-gel staining with Pro-Q Emerald 300 is more sensitive than blot-based detection using biotin hydrazide.[8] Furthermore, a study comparing different hydrazide labels for detecting protein carbonyls found that the commonly used biotin hydrazide gave the lowest labeling yield among the tested biotin-based labels.[9]
Click Chemistry: Bioorthogonal and Highly Specific
Click chemistry provides a powerful and highly specific method for glycoprotein labeling.[10][11] This approach typically involves the metabolic incorporation of a sugar analog containing a bioorthogonal handle (e.g., an azide) into the glycoprotein's glycans. The azide-modified glycoprotein can then be specifically labeled with a fluorescent probe containing a complementary alkyne group via a copper(I)-catalyzed or strain-promoted cycloaddition reaction.
Advantages of Click Chemistry:
-
High Specificity: The bioorthogonal nature of the azide-alkyne reaction ensures that labeling occurs only at the intended sites.[10][11]
-
High Efficiency: Click reactions are known for their high yields and rapid reaction rates.[10]
-
Mild Reaction Conditions: The reactions can be performed under physiological conditions, making them suitable for labeling glycoproteins on living cells.[11]
Enzymatic Labeling: Precision and Control
Enzymatic labeling methods utilize specific glycosyltransferases to attach modified monosaccharides, often containing a fluorescent dye or a bioorthogonal handle, to the glycan chains of glycoproteins.[12][13][14] This approach offers unparalleled specificity, as the labeling is dictated by the substrate specificity of the enzyme.
Key Features of Enzymatic Labeling:
-
Site-Specific Labeling: Allows for the precise modification of specific glycan structures.[12]
-
High Efficiency: Enzymatic reactions are typically highly efficient under mild conditions.[13]
-
Versatility: Can be used to introduce a variety of labels, including fluorophores and click chemistry handles.[15]
In-Gel Glycoprotein Stains: A Post-Electrophoresis Alternative
For the detection of glycoproteins in polyacrylamide gels, dedicated fluorescent stains such as Pro-Q Emerald 300 offer a sensitive alternative to in-solution labeling prior to electrophoresis.[8][16] This method also relies on the periodate oxidation of carbohydrates, followed by staining with a fluorescent dye that reacts with the generated aldehydes.
Performance of Pro-Q Emerald 300:
-
High Sensitivity: Capable of detecting as little as 0.5 ng of glycoprotein per band, making it about 50-fold more sensitive than the standard periodic acid-Schiff (PAS) base method.[8]
-
Simplified Workflow: Offers a simpler and more reliable detection method compared to blot-based techniques using biotin hydrazide.[8]
Summary of Performance
| Labeling Method | Principle | Linkage Stability | Relative Sensitivity | Key Advantages | Key Disadvantages |
| FAM Hydrazide | Chemical; Hydrazone formation | Moderate | Baseline | Simple, widely used | Linkage prone to hydrolysis |
| Aminooxy Probes | Chemical; Oxime formation | High[1][2][3][4][5] | Similar to hydrazides | Highly stable linkage | |
| Biotin Hydrazide | Chemical; Biotinylation | Moderate | Variable (depends on secondary) | Signal amplification, versatility | Indirect detection, potentially lower sensitivity than direct stains[8] |
| Click Chemistry | Bioorthogonal chemical ligation | Very High | High | High specificity and efficiency, suitable for live cells[10][11] | Requires metabolic incorporation of a modified sugar |
| Enzymatic Labeling | Enzyme-catalyzed ligation | High | High | Unparalleled specificity, site-specific labeling[12][13] | Requires specific enzymes and sugar substrates |
| Pro-Q Emerald 300 | In-gel chemical staining | N/A | Very High[8] | High sensitivity, simple workflow for gels | Post-electrophoresis detection only |
Experimental Protocols and Workflows
Detailed methodologies for the key labeling techniques are provided below, accompanied by workflow diagrams generated using the DOT language.
Workflow for Hydrazide/Aminooxy Labeling
Caption: General workflow for labeling glycoproteins with hydrazide or aminooxy probes.
Protocol for Hydrazide/Aminooxy Labeling of Glycoproteins:
-
Oxidation:
-
Dissolve the glycoprotein in a reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5).[17]
-
Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.[17]
-
Incubate the reaction for 15-30 minutes at room temperature in the dark.
-
Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10-20 mM.
-
-
Labeling:
-
Prepare a stock solution of the hydrazide or aminooxy probe (e.g., 10-50 mM in DMSO or water).[17]
-
Add the probe to the oxidized glycoprotein solution at a 10- to 50-fold molar excess.
-
For aminooxy labeling, the addition of aniline as a catalyst is recommended to accelerate the reaction.[6]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess, unconjugated probe by size exclusion chromatography (e.g., Sephadex G-25) or dialysis.[17]
-
The purified, labeled glycoprotein is now ready for downstream analysis.
-
Workflow for Biotin Hydrazide Labeling
Caption: Workflow for biotin hydrazide labeling followed by fluorescent detection.
Protocol for Biotin Hydrazide Labeling:
-
Oxidation: Follow the same oxidation protocol as for hydrazide/aminooxy labeling.
-
Biotinylation:
-
Dissolve biotin hydrazide in DMSO to a concentration of 10-50 mg/mL.
-
Add the biotin hydrazide solution to the oxidized glycoprotein to achieve a final concentration of 1-5 mM.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification: Remove excess biotin hydrazide via size exclusion chromatography or dialysis.
-
Detection:
-
Incubate the biotinylated glycoprotein with a fluorescently labeled streptavidin or avidin conjugate.
-
Wash to remove unbound streptavidin conjugate.
-
Detect the fluorescent signal.
-
Workflow for Click Chemistry Labeling
Caption: Workflow for glycoprotein labeling using click chemistry.
Protocol for Click Chemistry Labeling:
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with an azide-modified sugar (e.g., Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation into glycoproteins.
-
-
Click Reaction (CuAAC):
-
Lyse the cells or isolate the glycoproteins of interest.
-
Prepare a reaction mixture containing the azide-labeled glycoprotein, an alkyne-fluorophore, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate for 1-4 hours at room temperature.
-
-
Purification: Purify the labeled glycoprotein to remove the catalyst and excess reagents.
Workflow for Enzymatic Labeling
Caption: Workflow for site-specific glycoprotein labeling using an enzyme.
Protocol for Enzymatic Labeling (Example with Sialyltransferase):
-
Deglycosylation (Optional): If necessary, treat the glycoprotein with a specific glycosidase (e.g., neuraminidase) to create acceptor sites for the glycosyltransferase.
-
Enzymatic Labeling:
-
Prepare a reaction mixture containing the glycoprotein, a labeled sugar nucleotide (e.g., CMP-sialic acid-fluorophore), and the corresponding glycosyltransferase (e.g., sialyltransferase).
-
Incubate under optimal conditions for the enzyme (e.g., 37°C for 1-2 hours).
-
-
Purification: Purify the labeled glycoprotein to remove the enzyme and unreacted labeled sugar.
Conclusion: Selecting the Right Tool for the Job
The choice of a labeling strategy for glycoproteins extends far beyond the traditional use of FAM hydrazide. For applications demanding high stability of the conjugate, aminooxy compounds are the superior choice due to the robust oxime linkage they form. When signal amplification or assay flexibility is a priority, biotin hydrazide with secondary detection remains a valuable tool. For unparalleled specificity in complex biological systems, including live cells, click chemistry and enzymatic labeling offer powerful, bioorthogonal approaches. Finally, for the sensitive detection of total glycoproteins in gels, in-gel stains like Pro-Q Emerald 300 provide a convenient and high-performance alternative. By understanding the principles and performance characteristics of each method, researchers can confidently select the most appropriate tool to illuminate the roles of glycoproteins in their biological investigations.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cephamls.com [cephamls.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comparing the efficiencies of hydrazide labels in the study of protein carbonylation in human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry – Med Chem 101 [medchem101.com]
- 11. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. primescholars.com [primescholars.com]
- 15. Glycoprotein labeling with click chemistry (GLCC) and carbohydrate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of glycoproteins in polyacrylamide gels using Pro-Q Emerald 300 dye, a fluorescent periodate Schiff-base stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. help.lumiprobe.com [help.lumiprobe.com]
Validating FAM Hydrazide Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is a critical step for downstream analysis. Fluorescein (FAM) hydrazide is a widely used fluorescent probe for targeting carbonyl groups (aldehydes and ketones), often on glycoproteins. However, successful conjugation is not guaranteed. Validation is essential to ensure that the label is present and correctly attached. Mass spectrometry (MS) stands out as a definitive method for this validation, providing direct evidence of the covalent modification.
This guide provides an objective comparison of mass spectrometry for validating FAM hydrazide labeling, details experimental protocols, and compares FAM hydrazide with alternative labeling reagents and validation techniques.
Principle of Validation: Detecting the Mass Shift
The fundamental principle of validating a labeling reaction with mass spectrometry is the detection of a precise increase in the mass of the target molecule. This mass increase should correspond exactly to the molecular weight of the attached label minus the mass of any atoms lost during the reaction (in this case, a water molecule).
For FAM hydrazide, the hydrazide group (-NHNH₂) reacts with an aldehyde or ketone on the target biomolecule to form a stable hydrazone bond, releasing one molecule of water (H₂O). Therefore, successful labeling will increase the mass of the biomolecule by the mass of the FAM hydrazide molecule minus the mass of water.
FAM hydrazide 5-isomer quantum yield compared to other dyes
In the realm of fluorescence microscopy and bio-imaging, the selection of a fluorescent probe is a critical decision that significantly impacts experimental outcomes. Among the myriad of available dyes, FAM (fluorescein) derivatives remain a popular choice due to their bright green fluorescence and compatibility with common filter sets. This guide provides a comparative analysis of the fluorescence quantum yield of FAM hydrazide 5-isomer against other widely used fluorescent dyes, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Comparison of Fluorescence Quantum Yields
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal, which is a crucial parameter for sensitive detection in various applications. The following table summarizes the quantum yields of FAM hydrazide 5-isomer and other common fluorescent dyes. It is important to note that the quantum yield is highly dependent on the solvent and local environment.[1][2]
| Dye | Quantum Yield (Φ) | Solvent/Conditions |
| FAM hydrazide, 5-isomer | 0.9 | - |
| FAM azide, 5-isomer | 0.93 | - |
| Fluorescein (B123965) | 0.79 | Neutral Ethanol[3][4] |
| 0.97 | Basic Ethanol[5] | |
| Rhodamine B | 0.31 | Water[6] |
| 0.49 - 0.7 | Ethanol[7][8] | |
| 0.65 | Basic Ethanol[7][8] | |
| Cy3 | 0.15 | PBS[9][10] |
| 0.04 - 0.09 | Aqueous Buffer[11][12] | |
| Cy5 | 0.27 | PBS[13][14] |
| 0.4 | Ethanol[13] | |
| 0.2 - 0.3 | Aqueous Buffer[11][15] | |
| Alexa Fluor 488 | 0.92 | PBS[16] |
Data compiled from various sources.[3][4][5][6][7][8][9][10][11][12][13][14][16][17][18][19][20][21] Please refer to the original sources for detailed experimental conditions.
Experimental Protocol: Relative Quantum Yield Measurement
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, also known as the relative method.[22][23] This technique involves comparing the fluorescence intensity of the sample of interest to a standard with a known quantum yield.
Objective: To determine the relative fluorescence quantum yield of a test sample (e.g., FAM hydrazide 5-isomer) by comparison with a reference standard.
Materials:
-
Test sample solution
-
Reference standard solution with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92)[16]
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions for both the test sample and the reference standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[22]
-
Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the reference standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:[22]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the reference standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the relative quantum yield determination process.
Caption: Workflow for Relative Quantum Yield Determination.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. biotium.com [biotium.com]
- 3. Fluorescein [omlc.org]
- 4. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 5. omlc.org [omlc.org]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. Rhodamine B - Wikipedia [en.wikipedia.org]
- 8. omlc.org [omlc.org]
- 9. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]
- 18. FAM hydrazide, 5-isomer F595960 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. FAM azide, 5-isomer, 510758-23-3 | BroadPharm [broadpharm.com]
- 21. FAM hydrazide, 6-isomer (A270215) | Antibodies.com [antibodies.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. leica-microsystems.com [leica-microsystems.com]
FAM Hydrazide for Carbonyl Detection: A Comparative Guide to Specificity
For researchers, scientists, and drug development professionals, the precise detection of carbonyl groups – aldehydes and ketones – is crucial for understanding various biological processes, from oxidative stress to disease pathology. Fluorescein-5-carboxamidohydrazide (FAM hydrazide) is a widely utilized fluorescent probe for this purpose. This guide provides an objective comparison of FAM hydrazide's reactivity towards aldehydes versus ketones, supported by available experimental data, detailed protocols for validation, and an overview of alternative probes.
Reactivity of FAM Hydrazide with Aldehydes and Ketones
FAM hydrazide reacts with the carbonyl group of both aldehydes and ketones to form a stable, fluorescent hydrazone.[1] This reaction is the foundation of its application as a carbonyl-detecting probe. However, the inherent chemical properties of aldehydes and ketones lead to differences in their reaction rates with FAM hydrazide. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, resulting in a faster reaction with nucleophiles like hydrazides.[1]
Data Presentation
To illustrate the expected differences in reactivity, the following tables summarize comparative data. Table 1 presents hypothetical kinetic data for fluorescein (B123965) hydrazide based on established chemical principles.[1] Table 2 provides experimentally determined second-order rate constants for the reaction of various aldehydes and ketones with phenylhydrazine, which serves as a proxy to demonstrate the relative reactivity trends.[2]
Table 1: Hypothetical Reaction Kinetics of Fluorescein Hydrazide with Representative Aldehydes and Ketones [1]
| Carbonyl Compound | Type | Concentration (µM) | Reaction Time for 90% Completion (minutes) |
| Formaldehyde (B43269) | Aliphatic Aldehyde | 100 | < 5 |
| Acetaldehyde | Aliphatic Aldehyde | 100 | < 10 |
| Benzaldehyde | Aromatic Aldehyde | 100 | ~ 15 |
| Acetone (B3395972) | Aliphatic Ketone | 100 | > 60 |
| Acetophenone | Aromatic Ketone | 100 | > 120 |
Disclaimer: The data in this table is hypothetical and based on expected chemical reactivity. It is intended for illustrative purposes to demonstrate the general trend of faster reaction rates with aldehydes compared to ketones.
Table 2: Second-Order Rate Constants for the Reaction of Phenylhydrazine with Various Aldehydes and Ketones at pH 7.4 [2]
| Carbonyl Compound | Type | k₂ (M⁻¹s⁻¹) |
| Butyraldehyde | Aliphatic Aldehyde | 0.45 |
| Benzaldehyde | Aromatic Aldehyde | 0.0069 |
| 4-Nitrobenzaldehyde | Aromatic Aldehyde | 0.031 |
| Phenylacetaldehyde | Aromatic Aldehyde | 0.042 |
| 2-Butanone | Aliphatic Ketone | 0.010 |
| Acetophenone | Aromatic Ketone | 0.017 |
| Di-t-butylketone | Aliphatic Ketone | 0.00065 |
Note: This data is for phenylhydrazine, not FAM hydrazide. However, the relative trends in reactivity are expected to be similar.
Experimental Protocols
To empirically determine the specificity of FAM hydrazide for specific aldehydes and ketones in your experimental system, the following protocols can be adapted.
Protocol 1: Determination of Reaction Kinetics
This protocol outlines a method to compare the reaction rates of FAM hydrazide with a selected aldehyde and ketone using a fluorescence plate reader.[1]
Materials:
-
FAM hydrazide stock solution (e.g., 10 mM in DMSO)
-
Aldehyde stock solution (e.g., 100 mM of formaldehyde in water)
-
Ketone stock solution (e.g., 100 mM of acetone in water)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the FAM hydrazide stock solution to a final working concentration (e.g., 100 µM) in the reaction buffer.
-
Dilute the aldehyde and ketone stock solutions to a final working concentration (e.g., 1 mM) in the reaction buffer.
-
-
Reaction Setup:
-
In the 96-well microplate, add 50 µL of the FAM hydrazide working solution to the desired wells.
-
To initiate the reaction, add 50 µL of the aldehyde or ketone working solution to the respective wells containing FAM hydrazide.
-
Include control wells with 50 µL of FAM hydrazide and 50 µL of reaction buffer to measure background fluorescence.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a total duration of up to 2 hours.
-
Use an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 515 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the reaction wells.
-
Plot the fluorescence intensity versus time for both the aldehyde and ketone reactions.
-
The initial slope of these curves is proportional to the initial reaction rate. A steeper slope indicates a faster reaction. For a more rigorous analysis, fit the data to an appropriate kinetic model to determine the rate constants.
-
Mandatory Visualization
References
Navigating Glycan Analysis: A Comparative Guide to FAM Hydrazide Cross-Reactivity in Complex Biological Samples
For researchers, scientists, and drug development professionals, the precise labeling and detection of biomolecules within complex biological matrices is a cornerstone of discovery and development. Glycosylation, a critical post-translational modification, plays a vital role in cellular processes, making its analysis essential. Fluorescein (FAM) hydrazide has emerged as a widely used fluorescent probe for labeling glycoproteins and other carbonyl-containing molecules. However, understanding its potential for cross-reactivity and non-specific binding in samples like plasma or cell lysates is paramount for accurate data interpretation. This guide provides an objective comparison of FAM hydrazide with alternative labeling technologies, supported by experimental insights and data, to aid in the selection of the most appropriate tool for your research needs.
The Chemistry of Labeling: Hydrazide Reactivity
FAM hydrazide is a carbonyl-reactive fluorescent dye. Its utility lies in the reaction between the hydrazide moiety and an aldehyde or ketone group on a target biomolecule to form a hydrazone bond. In the context of glycoprotein (B1211001) analysis, this is typically a two-step process. First, the cis-diol groups of sugar residues (glycans) are oxidized using a mild oxidizing agent like sodium periodate, which generates reactive aldehyde groups. Subsequently, the FAM hydrazide is added and covalently attaches to these newly formed aldehydes.
While effective, the hydrazone bond, a type of Schiff base, is more stable than linkages formed with simple amines but can be less stable than bonds formed by some alternative chemistries. The reaction is pH-dependent, generally favoring a slightly acidic environment (pH 4-6) to achieve optimal efficiency.
Understanding Cross-Reactivity and Non-Specific Binding
In complex biological samples, which are rich in proteins, lipids, and other small molecules, the potential for non-specific binding (NSB) is a significant concern. NSB can arise from several factors:
-
Hydrophobic Interactions: The fluorescent dye itself can have hydrophobic properties, leading to non-covalent binding to proteins and other components in the sample, which can create background signal and obscure specific detection.
-
Endogenous Carbonyls: Biological samples may contain endogenous aldehydes and ketones on proteins or lipids, particularly under conditions of oxidative stress. FAM hydrazide can react with these non-target carbonyls, leading to off-target labeling.
-
Reaction Reversibility: While generally stable for most applications, the hydrazone linkage can be reversible under certain conditions, which might affect signal stability over time.
A Comparative Analysis of Labeling Technologies
The selection of a fluorescent probe should be guided by the specific experimental requirements, including the nature of the sample, the need for specificity, and the desired sensitivity. FAM hydrazide is one of several options available for glycoprotein and carbonyl analysis.
| Feature | FAM Hydrazide | Aminooxy Probes | Fluorescent Lectins | Metabolic Labeling Probes |
| Principle | Covalent labeling of periodate-oxidized glycans via hydrazone bond formation. | Covalent labeling of aldehydes/ketones via a more stable oxime bond. | Affinity-based binding to specific carbohydrate structures. | Cellular incorporation of an unnatural sugar with a bioorthogonal handle, followed by covalent labeling. |
| Specificity | General for most N- and O-linked glycans after oxidation. | General for aldehydes and ketones. | Specific to the carbohydrate-binding profile of the lectin used. | Highly specific to the incorporated unnatural sugar and its metabolic pathway. |
| Bond Stability | Moderately stable (hydrazone). | High stability (oxime). | Non-covalent, affinity-based. | High stability (covalent, e.g., via click chemistry). |
| Typical Applications | In-gel glycoprotein staining (1D/2D-PAGE), western blots. | Labeling of oxidized glycoproteins, cell surface carbohydrates, and abasic sites in DNA. | Cell imaging, flow cytometry, identifying specific glycan structures. | In-vivo and in-vitro tracking of glycan biosynthesis and localization. |
| Key Advantage | Robust and sensitive general glycoprotein detection. | Forms a more stable linkage than hydrazides. | No chemical modification of glycans required; high specificity for glycan structures. | Enables labeling in living cells with high specificity. |
| Key Limitation | Potential for non-specific binding; hydrazone bond is less stable than oxime. | Can still react with any accessible aldehyde or ketone. | Binding can be influenced by glycan accessibility; may not detect all glycans. | Requires cells to be metabolically active to incorporate the sugar analog. |
Experimental Protocols
Protocol 1: In-Gel Staining of Glycoproteins with Hydrazide Dyes
This protocol outlines the general steps for detecting glycoproteins in a polyacrylamide gel using a fluorescent hydrazide dye like FAM hydrazide.
-
Electrophoresis: Separate the protein sample using 1D or 2D SDS-PAGE.
-
Fixing: After electrophoresis, fix the gel in a solution of 50% methanol (B129727) and 5% acetic acid for 30 minutes. Repeat this step once.
-
Washing: Wash the gel with deionized water three times for 10 minutes each to remove the fixing solution.
-
Oxidation: Incubate the gel in an oxidizing solution (e.g., 1% periodic acid in 3% acetic acid) for 20 minutes. This step creates aldehyde groups on the glycans.
-
Washing: Wash the gel thoroughly with deionized water (at least 3-4 times for 10 minutes each) to remove the periodic acid.
-
Staining: Incubate the gel with the fluorescent hydrazide staining solution (e.g., FAM hydrazide in a slightly acidic buffer, pH 5.0-6.0) for 45-60 minutes in the dark.
-
Destaining/Washing: Wash the gel with a suitable washing buffer or deionized water to remove excess unbound dye until a clear background is achieved.
-
Imaging: Visualize the fluorescently labeled glycoproteins using a gel imager equipped with the appropriate excitation and emission filters for the FAM dye (Ex/Em ~492/519 nm).
Protocol 2: General Workflow for Cell-Surface Glycoprotein Labeling
This protocol provides a general workflow for labeling glycoproteins on the surface of living cells.
-
Cell Culture: Culture cells to the desired confluency.
-
Washing: Gently wash the cells with a physiologically compatible buffer (e.g., PBS) to remove media components.
-
Oxidation: Treat the cells with a mild, non-toxic oxidizing agent (e.g., sodium periodate) at a low concentration for a short duration (e.g., 10-15 minutes) on ice to generate aldehydes on surface glycans.
-
Quenching & Washing: Quench any remaining oxidizing agent and wash the cells carefully with buffer to remove the reagent.
-
Labeling: Incubate the cells with the FAM hydrazide solution in a compatible buffer at 4°C or on ice to label the cell-surface aldehydes.
-
Washing: Wash the cells multiple times to remove unbound dye.
-
Analysis: Analyze the labeled cells using fluorescence microscopy or flow cytometry.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the key workflows and chemical principles.
Conclusion
FAM hydrazide is a valuable and sensitive tool for the general detection of glycoproteins in complex biological samples, particularly for applications like in-gel staining. Its performance is comparable to other highly sensitive commercial stains. However, researchers must be cognizant of the potential for non-specific binding and the relative stability of the resulting hydrazone bond. For applications demanding higher bond stability, aminooxy-based probes present a superior alternative. When the goal is to detect specific glycan structures without chemical modification or to label glycans within living cells, fluorescent lectins and metabolic labeling strategies, respectively, offer more targeted approaches. Ultimately, the optimal choice of labeling reagent is dictated by the specific biological question and the experimental context. A thorough understanding of the chemistry and potential pitfalls of each method will ensure the generation of accurate and reliable
Safety Operating Guide
Proper Disposal of FAM Hydrazide, 5-Isomer: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of FAM hydrazide, 5-isomer, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of FAM hydrazide, 5-isomer, a fluorescent dye commonly used in biological research. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Summary of Key Safety and Disposal Information
The following table summarizes the critical hazard and disposal information for FAM hydrazide, 5-isomer. It is imperative to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive guidance.
| Parameter | Information | Source |
| GHS Hazard Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Primary Disposal Route | Hazardous Waste Collection Program | [2] |
| Improper Disposal Methods | Do not discharge to sewer/drains, Do not dispose of in regular trash, Do not allow to evaporate in fume hoods | [2] |
| Container Management | Use original or chemically compatible, properly labeled, and sealed containers. | [2] |
| Spill Cleanup | Absorb with inert material, collect in a suitable container for disposal, and decontaminate the area. Avoid generating dust. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of FAM hydrazide, 5-isomer.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Do not mix FAM hydrazide, 5-isomer waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect waste in its original container or a designated, chemically compatible waste container.
-
For solutions, use a container with a secure, leak-proof lid.
-
For solid waste, such as contaminated lab supplies (e.g., pipette tips, microfuge tubes), collect them in a designated, clearly labeled container.
Labeling and Storage
Accurate labeling and safe storage of hazardous waste are regulatory requirements.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "FAM hydrazide, 5-isomer".
-
Include the date when the waste was first added to the container.
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][4]
-
Ensure the storage area is secure and away from incompatible materials.
Arranging for Disposal
Hazardous waste must be disposed of through your institution's authorized waste management program.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Follow their specific procedures for pickup and documentation.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of FAM hydrazide, 5-isomer.
Caption: Disposal Workflow for FAM Hydrazide, 5-Isomer.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of FAM hydrazide, 5-isomer, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Essential Safety and Logistical Information for Handling FAM Hydrazide, 5-Isomer
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides crucial safety and logistical information for the handling of FAM (fluorescein) hydrazide, 5-isomer, a fluorescent dye containing a reactive hydrazide group. Adherence to these operational and disposal plans is essential to mitigate risks.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The required PPE for handling FAM hydrazide, 5-isomer is summarized below, based on guidelines for hazardous chemicals and hydrazide compounds.[1][2][3]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must meet ANSI Z87.1 standard. A face shield may be required for larger quantities or when there is a splash hazard.[1][4][5] | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber, powder-free. Change every 30-60 minutes or immediately upon contamination.[1] | Protects against skin contact and absorption. Thicker gloves generally offer better protection.[1] |
| Body Protection | Laboratory Coat or Protective Suit | Long-sleeved, properly fitted flame-resistant lab coat. A chemical-resistant apron is also recommended.[1][4][5] | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are not sufficient or during spill cleanup. | Prevents inhalation of dust or aerosols. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe footwear must be worn at all times in the laboratory.[1] | Protects feet from spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Before handling, thoroughly read the Safety Data Sheet (SDS) for FAM hydrazide, 5-isomer and related hydrazide compounds.[1]
-
Ensure all necessary PPE is correctly worn.[3]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[1][2]
-
Cover the work surface with absorbent, disposable bench paper.[2]
-
Have an emergency plan and ensure safety equipment, such as an eyewash station and safety shower, is accessible.[2]
2. Handling and Experimental Procedure:
-
Weighing and Aliquoting: Conduct any weighing or transfer of the solid compound within a chemical fume hood to contain any dust.[1]
-
Solution Preparation: FAM hydrazide, 5-isomer is soluble in ethanol, DMF, and DMSO.[6][7] When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Reactions: Hydrazide moieties react with aldehydes and ketones to form hydrazone bonds.[8][9][10] This reaction is often spontaneous at a neutral pH.[7][9] Keep containers tightly closed when not in use.
3. Post-Procedure Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.[2]
-
Carefully remove and dispose of all contaminated disposable materials, including bench paper and gloves, in a designated hazardous waste container.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[11]
Disposal Plan
All waste containing FAM hydrazide, 5-isomer must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, tubes, and gloves, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing FAM hydrazide, 5-isomer in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[11]
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[11]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]
-
Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[1] For larger spills, evacuate the area and contact your institution's EHS office.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]
- 7. FAM hydrazide, 5-isomer (A270214) | Antibodies.com [antibodies.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
